molecular formula C8H11NO B13933868 3-Amino-2,5-dimethylphenol

3-Amino-2,5-dimethylphenol

Cat. No.: B13933868
M. Wt: 137.18 g/mol
InChI Key: XXTSEVBNJZNFLL-UHFFFAOYSA-N
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Description

3-Amino-2,5-dimethylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTSEVBNJZNFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural & Functional Divergence of Amino-Dimethylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural isomerism, synthetic pathways, and reactivity profiles of 4-Amino-3,5-dimethylphenol (4-Amino-3,5-xylenol) and 3-Amino-2,5-dimethylphenol .[1] While both share the molecular formula


, their structural topology dictates fundamentally opposing roles in chemical synthesis and industrial application.

The 4-amino isomer functions as a primary intermediate (developer) due to its para-amino substitution, facilitating oxidation to electrophilic quinone imines. Conversely, the 3-amino isomer acts as a coupler due to its meta-amino substitution, providing nucleophilic sites for chromophore formation. This guide serves researchers in oxidative dye chemistry, pharmaceutical metabolite analysis, and fine chemical synthesis.

Part 1: Structural Anatomy & Physicochemical Profile

The core distinction lies in the relative positioning of the amino (-NH


) and hydroxyl (-OH) groups, which governs the electronic distribution (resonance) and steric accessibility of the molecule.
Structural Comparison
Feature4-Amino-3,5-dimethylphenol 3-Amino-2,5-dimethylphenol
Common Name 4-Amino-3,5-xylenol3-Amino-2,5-xylenol (Coupler)
CAS Number 3096-70-6 69213-92-1 (varies by salt form)
Substitution Pattern Para-aminophenol derivativeMeta-aminophenol derivative
Symmetry ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Symmetric axis through C1-C4)

(Asymmetric)
Steric Environment High: Amino group flanked by two methyls (3,5).[1][2][3][4]Moderate: Amino group flanked by one methyl (2).
Electronic State "Push-Push" (OH and NH

are para).
Cooperative activation at C4/C6.
Primary Role Developer (Oxidation Source)Coupler (Nucleophilic Partner)
3D Conformation & Steric Hindrance

In 4-Amino-3,5-dimethylphenol , the amino group is "sandwiched" between two methyl groups.[1] This steric bulk does not prevent oxidation but significantly retards N-alkylation or azo coupling directly at the nitrogen, enhancing the stability of the radical cation intermediate during oxidative coupling.

In 3-Amino-2,5-dimethylphenol , the amino group is at the meta position relative to the hydroxyl.[1] This configuration prevents the formation of a quinoid structure upon simple oxidation, making the molecule stable against air oxidation but highly reactive towards electrophiles at the C4 and C6 positions.

StructuralAnalysis cluster_0 4-Amino-3,5-dimethylphenol cluster_1 3-Amino-2,5-dimethylphenol Node1 Structure: Para-Isomer (Symmetric) Prop1 Oxidizes to Quinone Imine Node1->Prop1 Electronic Effect Steric1 Steric: High (2 ortho-Methyls) Node1->Steric1 Prop2 Resistant to Direct Oxidation Prop1->Prop2 Reacts With (Coupling) Node2 Structure: Meta-Isomer (Asymmetric) Node2->Prop2 Electronic Effect Steric2 Steric: Moderate (1 ortho-Methyl) Node2->Steric2

Figure 1: Structural logic dictating the reactivity divergence between the two isomers.

Part 2: Synthetic Pathways

The synthesis of these isomers requires distinct strategies due to the directing effects of the methyl and hydroxyl groups on the benzene ring.

Synthesis of 4-Amino-3,5-dimethylphenol (The Developer)

This synthesis exploits the strong para-directing effect of the hydroxyl group in 3,5-dimethylphenol.[1]

  • Starting Material: 3,5-Dimethylphenol (3,5-Xylenol).[1][2][5]

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Iron/HCl or Hydrogenation catalyst.

Protocol:

  • Nitrosation: Dissolve 3,5-dimethylphenol in aqueous NaOH. Cool to 0-5°C. Add

    
     solution dropwise followed by dilute 
    
    
    
    . The nitroso group (-NO) selectively attacks the C4 position (para to OH) due to symmetry and activation.
  • Reduction: The resulting 4-nitroso-3,5-dimethylphenol is reduced using Fe powder in acidic media or catalytic hydrogenation (

    
    , Pd/C) to yield the 4-amino compound.
    
  • Purification: Recrystallization from ethanol/water.

Synthesis of 3-Amino-2,5-dimethylphenol (The Coupler)

Direct nitration of 2,5-dimethylphenol fails to yield the 3-amino isomer efficiently because the C4 (para to OH) and C6 (ortho to OH) positions are far more activated than the C3 position. Therefore, a ring-closure or indirect route is required.

  • Route A (Aromatization): Reaction of 2-methyl-cyclohexane-1,3-dione with ammonia sources followed by oxidation/aromatization.

  • Route B (Bucherer-Type): High-temperature ammonolysis of 2,5-dimethylresorcinol (if available).

  • Route C (Specific Nitration): Nitration of 2,5-dimethylaniline (protected as acetanilide) typically directs to C4. To get C3, one often starts with 2,5-dimethyl-3-nitro-chlorobenzene followed by hydrolysis, though this is synthetically arduous.

Note: The difficulty in synthesizing the 3-amino isomer contributes to its higher cost and specific value as a specialized coupler in high-performance hair dyes (e.g., Wella Illumina Color series).

Part 3: Reactivity & Applications[1]

The most critical technical distinction is their behavior in oxidative coupling reactions , the mechanism underpinning permanent hair dyes and indophenol assays.

The Oxidative Coupling Mechanism

In a typical formulation (pH 9-10,


 present):
  • Activation: The 4-Amino-3,5-dimethylphenol (Developer) is oxidized by peroxide to a Quinone Monoimine (QMI) intermediate.[1]

    • Why this isomer? The methyl groups at 3 and 5 protect the QMI from self-coupling (polymerization), ensuring it survives long enough to find a coupler.

  • Coupling: The QMI is an electrophile. It attacks the 3-Amino-2,5-dimethylphenol (Coupler) at the carbon para to the amino group (or para to the hydroxyl).

  • Chromophore Formation: The resulting leuco-dye oxidizes further to form a stable Indo Dye (Cyan/Blue/Violet spectrum depending on substituents).

ReactionMechanism Dev 4-Amino-3,5-dimethylphenol (Developer) QMI Quinone Monoimine (Electrophile) Dev->QMI Oxidation (-2e-) Ox Oxidant (H2O2) Ox->QMI Dye Indo Dye (Chromophore) QMI->Dye Electrophilic Attack on Coupler Coup 3-Amino-2,5-dimethylphenol (Coupler) Coup->Dye Nucleophilic Attack

Figure 2: The synergy between the 4-amino (developer) and 3-amino (coupler) isomers in dye formation.

Pharmaceutical Relevance (Metabolism)
  • 4-Amino-3,5-dimethylphenol: This is a documented metabolite of Lidocaine .[1][2] Lidocaine (2,6-xylidine derivative) undergoes hydrolysis to 2,6-dimethylaniline, which is subsequently hydroxylated at the para position (relative to the amine) to form 4-amino-3,5-xylenol. Its detection in urine is a marker for lidocaine metabolism.

  • 3-Amino-2,5-dimethylphenol: Not a primary metabolite of common xylidine-based drugs, making it a distinct marker for synthetic exposure (e.g., cosmetic manufacturing).

Part 4: Analytical Differentiation

When analyzing unknown samples, these isomers can be distinguished using standard spectroscopic techniques.

Method4-Amino-3,5-dimethylphenol 3-Amino-2,5-dimethylphenol
1H NMR (Aromatic Region) Singlet (2H): The two aromatic protons at C2 and C6 are equivalent due to symmetry.[1]Two Singlets (1H each): Protons at C4 and C6 are non-equivalent and will appear as distinct singlets (or weak doublets).
UV-Vis (Alkaline) Bathochromic shift typical of p-aminophenols (Quinone band formation).Stable absorption; no immediate quinone band without oxidant.
HPLC Retention Elutes earlier on C18 (more polar due to quinoid resonance contribution).Elutes later (less polar, distinct dipole).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol. Retrieved from [Link]

  • Google Patents. (2008). JP5304106B2 - Bisimide phenol compound and method for producing the same. (Cites 3-amino-2,5-dimethylphenol as intermediate).[6] Retrieved from

Sources

Technical Guide: 3-Amino-2,5-Xylenol (3-Amino-2,5-Dimethylphenol)

[1]

Introduction & Chemical Identity

3-Amino-2,5-xylenol is a substituted phenol derivative characterized by the presence of an amino group (-NH₂) and two methyl groups (-CH₃) on a benzene ring, relative to a hydroxyl group (-OH).[1] As an isomer of aminoxylenol, it serves as a critical intermediate in the synthesis of high-performance polymers (e.g., polyimides), dyes, and potentially as a scaffold in pharmaceutical chemistry.[1]

Unlike its more common isomer, 4-amino-2,5-xylenol (often used in oxidative hair dyes and photo-developers), the 3-amino isomer is less chemically ubiquitous in commodity markets but holds significant value in specialized organic synthesis due to the unique electronic effects of the amino group in the meta position relative to the hydroxyl group.[1]

Core Chemical Data
PropertyDetail
Systematic Name (IUPAC) 3-Amino-2,5-dimethylphenol
Common Name 3-Amino-2,5-xylenol
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES String CC1=CC(N)=C(C)C(O)=C1
InChI Key XXTSEVBNJZNFLL-UHFFFAOYSA-N
CAS Registry Number Note: This specific isomer is rare; often custom-synthesized.[1][2][3][4] Verify specific batch CAS (e.g., vs. 4-amino isomer 3096-71-7).

Nomenclature & Synonyms

Correct nomenclature is critical to distinguish this compound from its five other aminoxylenol isomers. The numbering priority follows the IUPAC rules for phenols:

  • Principal Group: The hydroxyl group (-OH) defines position 1.[1]

  • Substituents: Methyl groups are at positions 2 and 5.[1]

  • Amino Group: Located at position 3.[1][2][5][6][7][8]

Synonym Table
Synonym TypeNameContext
IUPAC 3-Amino-2,5-dimethylphenolPreferred systematic name.[1][3]
Trivial/Common 3-Amino-2,5-xylenolIndustry standard.[1]
Structural 3-Amino-p-xylenolp-Xylenol refers to 2,5-dimethylphenol.[1]
Inverted 5-Amino-3,6-dimethylphenolIncorrect numbering, but occasionally seen in older literature.[1]
Base Skeleton 2,5-Dimethyl-3-aminophenolEmphasizes the phenol parent.[1][3][8]

Structural Analysis & Isomer Differentiation

The specific arrangement of functional groups in 3-amino-2,5-xylenol creates a unique electronic environment.[1] The amino group at position 3 is meta to the hydroxyl group (at 1) and ortho to the methyl group at 2.[1] This steric crowding at the 2,3-position influences its reactivity, making it distinct from the 4-amino isomer where the amino group is para to the hydroxyl.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering logic.[1]

GC1C1(OH)C2C2(CH3)C1->C2aromaticCenter3-Amino-2,5-xylenolC3C3(NH2)C2->C3aromaticC4C4(H)C3->C4aromaticC5C5(CH3)C4->C5aromaticC6C6(H)C5->C6aromaticC6->C1aromatic

Figure 1: Connectivity of 3-Amino-2,5-xylenol showing the relative positions of the Hydroxyl (C1), Methyl (C2, C5), and Amino (C3) groups.[1]

Synthesis & Experimental Protocols

Synthesis of 3-amino-2,5-xylenol is chemically challenging due to the directing effects of the parent 2,5-xylenol molecule.[1] Direct nitration of 2,5-xylenol typically yields the 4-nitro isomer (para to OH) or the 6-nitro isomer (ortho to OH), making the 3-position difficult to access directly.[1]

Recommended Synthetic Route: Reduction of 3-Nitro-2,5-xylenol

This route assumes the successful isolation of the 3-nitro intermediate, often achieved via steric blocking or specific nitration conditions.[1]

Protocol:

  • Precursor Preparation: Start with 2,5-xylenol.[1]

  • Nitration: React with nitric acid/sulfuric acid mixture.[1]

    • Note: This step produces a mixture of isomers (mainly 4-nitro).[1] Separation via fractional crystallization or column chromatography is required to isolate the minor 3-nitro isomer.[1]

  • Reduction:

    • Dissolve the isolated 3-nitro-2,5-xylenol in ethanol.[1]

    • Add a catalyst (e.g., Pd/C or Raney Nickel).[1]

    • Subject to hydrogenation (H₂ gas) at 3-5 atm pressure.[1]

    • Monitor reaction via TLC until the nitro group is fully reduced to an amine.[1]

  • Purification:

    • Filter off the catalyst.[1][3]

    • Evaporate the solvent.[1]

    • Recrystallize from a suitable solvent (e.g., toluene or ethanol-water) to obtain pure 3-amino-2,5-xylenol.[1]

Alternative Route: From 2,5-Dimethylaniline (Theoretical)[1]
  • Protection: Protect the amino group of 2,5-dimethylaniline (e.g., as an acetanilide).[1]

  • Nitration: Nitrate the protected aniline.[1] The acetamido group directs para (position 4 relative to N, which is position 6 on the ring) or ortho.[1] This route is complex and may not yield the correct isomer efficiently.[1]

Applications in Drug Development & Materials Science

While less common than its isomers, 3-amino-2,5-xylenol has specific utility in high-value applications.[1]

Pharmaceutical Intermediate
  • Bioisostere: The compound serves as a scaffold for developing drugs targeting oxidative stress or inflammation.[1] The aminophenol moiety is a known pharmacophore in redox-active drugs.[1]

  • Linker Chemistry: The amino group allows for conjugation with carboxylic acids or aldehydes, facilitating the creation of prodrugs or targeted delivery systems.[1]

High-Performance Polymers[1]
  • Polyimides: As referenced in specialized patent literature [1], aminoxylenols are used as monomers for synthesizing polyimides.[1] The methyl groups provide steric hindrance that can improve the solubility and thermal stability of the resulting polymer.[1]

  • Resin Curing: Used as a curing agent or modifier in epoxy and phenolic resins to enhance heat resistance.[1]

Analytical Identification

To verify the identity of 3-amino-2,5-xylenol and distinguish it from the 4-amino isomer, use the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆):

    • Methyl Groups: Two distinct singlets around 2.1-2.3 ppm.[1]

    • Aromatic Protons: Two singlets (or weak doublets) representing the protons at C4 and C6.[1] The C4 proton will be shielded differently due to the adjacent amino group compared to the 4-amino isomer.[1]

    • Amino/Hydroxyl: Broad exchangeable signals (D₂O shake).[1]

  • IR Spectroscopy:

    • O-H Stretch: Broad band at 3200-3400 cm⁻¹.[1]

    • N-H Stretch: Doublet around 3300-3500 cm⁻¹ (primary amine).

References

  • Patent: Phenolic monomers containing imide or diimide moieties and high heat carbonate polymers prepared therefrom.[1][8] JP5304106B2.[1] Available at:

  • Chemical Database: 2,5-Dimethylphenol (2,5-Xylenol) Properties. PubChem.[1][2][9] Available at: [Link][1]

  • General Literature: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1] Royal Society of Chemistry.[1] Available at: [Link][1]

Solubility Profile of 3-Amino-2,5-dimethylphenol in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 3-Amino-2,5-dimethylphenol (CAS: 86766-02-1), a critical intermediate in the synthesis of functional dyes and pharmaceutical precursors.[1] Due to its amphoteric nature—possessing both a phenolic hydroxyl group and an amino group on a methylated benzene core—this compound exhibits complex solvation behavior driven by hydrogen bonding and hydrophobic interactions.

This document outlines the theoretical thermodynamic models, predictive solubility behaviors, and rigorous experimental protocols required to generate high-precision solubility data.[1] It is designed for researchers requiring actionable methodologies for crystallization optimization and purification processes.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in predicting solvent interaction. 3-Amino-2,5-dimethylphenol features a hydrophobic xylenol core balanced by two polar, ionizable functional groups.[1]

PropertySpecification
Chemical Name 3-Amino-2,5-dimethylphenol
Synonyms 3-Amino-2,5-xylenol; 2,5-Dimethyl-3-aminophenol
CAS Number 86766-02-1
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State Crystalline Solid
Acidity/Basicity Amphoteric (pKa₁ ≈ 4.5 amine; pKa₂ ≈ 10.5 phenol)
Structural Implications for Solubility[8]
  • Amphoteric Character: The compound can act as a proton donor (phenol) and acceptor (amine). This allows for high solubility in pH-adjusted aqueous media but limited solubility in neutral water.[1]

  • Hydrophobic Shielding: The two methyl groups at positions 2 and 5 increase lipophilicity compared to simple aminophenols, enhancing solubility in non-polar organic solvents like toluene or ethyl acetate compared to non-methylated analogs.

  • Crystal Lattice Energy: The capacity for intermolecular hydrogen bonding (N-H···O and O-H···N) suggests a high melting point and significant lattice energy, requiring solvents with strong disruption capabilities (high dielectric constants) for dissolution.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and data from isomeric analogs (e.g., 4-amino-3,5-xylenol), the solubility hierarchy follows the rule of "like dissolves like" modified by specific solute-solvent interactions.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of solute H-bonds.[1]
Lower Alcohols Methanol, Ethanol, IPAHigh Favorable H-bonding matching; alkyl chains accommodate methyl groups.[1]
Polar Protic Water (Neutral pH)Low Hydrophobic effect of the xylenol core outweighs polar group hydration.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvency for the organic core; partial H-bonding capability.[1]
Non-Polar Hexane, CyclohexaneVery Low Inability to overcome crystal lattice energy (high enthalpy of fusion).
Acidic/Basic Water 0.1M HCl / 0.1M NaOHHigh Ionization to ammonium salt (acid) or phenolate (base) drastically increases hydration.

Thermodynamic Modeling Framework

To rigorously describe the solubility profile, experimental data must be correlated using thermodynamic models. These models allow for the calculation of dissolution enthalpy (


Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating mole fraction solubility (


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Application: Provides the highest accuracy for interpolation within the measured temperature range.

van't Hoff Equation

Used to determine the apparent thermodynamic functions.

1
  • Slope (-

    
    /R):  Indicates if dissolution is endothermic (negative slope) or exothermic.[1]
    
  • Intercept (

    
    /R):  Reflects the disorder change upon dissolution.
    
Logic Flow for Thermodynamic Analysis

The following diagram illustrates the process of converting raw experimental data into actionable thermodynamic insights.

ThermodynamicLogicRawDataRaw Data:Mass Solute / Mass SolventMoleFracCalculate Mole Fraction (x)RawData->MoleFracPlotPlot ln(x) vs 1/TMoleFrac->PlotRegressLinear Regression(van't Hoff)Plot->RegressParamsExtract ΔH_sol, ΔS_sol, ΔG_solRegress->ParamsProcessProcess Decision:Crystallization T ProfileParams->Process Optimizes

Figure 1: Logical workflow for deriving thermodynamic parameters from raw solubility data.

Experimental Protocols

For high-integrity data, two methods are recommended: the Static Shake-Flask Method (Gold Standard) and the Dynamic Laser Monitoring Method (High Throughput).[1]

Protocol A: Static Shake-Flask Method (Gravimetric)

This method is self-validating and requires minimal specialized equipment, making it ideal for absolute solubility determination.[1]

Reagents: 3-Amino-2,5-dimethylphenol (>98% purity), HPLC grade solvents.[1]

Step-by-Step Procedure:

  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Critical Step: Ensure solid phase is always present.[1]

  • Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm) to prevent precipitation during transfer.

  • Quantification:

    • Transfer a known volume to a tared weighing dish.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the dry residue until constant mass is achieved.

    • Alternative: Dilute the supernatant and analyze via HPLC-UV (approx. 280 nm).[1]

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Protocol B: Dynamic Laser Monitoring Method

Ideal for generating polythermal solubility curves quickly.

Step-by-Step Procedure:

  • Setup: Place a known mass of solvent and solute in a reaction vessel equipped with a laser turbidity probe.

  • Heating: Heat the mixture at a slow ramp rate (0.2 K/min).

  • Detection: Record the temperature (

    
    ) where the laser transmission reaches 100% (complete dissolution).
    
  • Cooling: Cool slowly to detect the metastable zone width (MSZW) and nucleation point (

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full concentration-temperature curve.

Experimental Workflow Diagram

ExperimentalWorkflowStartStart: Excess Solute + SolventEquilibrateEquilibrate (Const. T)24-48 HoursStart->EquilibrateFilterIsothermal Filtration(0.22 µm)Equilibrate->FilterAnalysisQuantification(Gravimetric or HPLC)Filter->AnalysisDataCheckRSD < 3%?Analysis->DataCheckReportReport Solubility (x)DataCheck->ReportYesRepeatRepeat ExperimentDataCheck->RepeatNo

Figure 2: Validated workflow for static solubility measurement.

Applications & Implications

Understanding the solubility profile of 3-Amino-2,5-dimethylphenol directly impacts downstream processing:

  • Purification via Recrystallization:

    • Strategy: Dissolve in hot ethanol (high solubility) and cool or add water (anti-solvent). The steep solubility curve in alcohols makes cooling crystallization highly efficient.

  • Reaction Solvent Selection:

    • For acylation or alkylation reactions involving the amine group, Ethyl Acetate is often preferred. It offers sufficient solubility for the reactant but allows the product (often more polar or salt-like) to precipitate, driving the reaction equilibrium.

  • Extraction:

    • To extract the compound from an aqueous reaction mixture, adjust pH to ~7 (isoelectric region) to minimize water solubility, then extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for thermodynamic solubility analysis).

  • Sha, J., et al. (2022).[2] Solid-Liquid Phase Equilibrium of Busulfan in Fifteen Pure Solvents: Solubility Determination, Solvent Effect, Model Correlation and Thermodynamic Analysis.[1][2] The Journal of Chemical Thermodynamics. (Example of laser monitoring protocol application).

  • PubChem. (2024). Compound Summary: 3-Amino-2,5-dimethylphenol.[1] National Library of Medicine. Link

Methodological & Application

Application Note: Protocol for Oxidative Coupling of 3-Amino-2,5-dimethylphenol in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the oxidative coupling of 3-Amino-2,5-dimethylphenol (3-A-2,5-DMP), a substituted aminophenol used as a coupler in permanent hair dye formulations.[1] Unlike primary intermediates (developers) such as p-phenylenediamine (PPD), 3-A-2,5-DMP functions as a reaction partner to generate specific chromophores—typically yielding warm, reddish-violet to brown nuances depending on the primary intermediate used.[1] This guide covers the reaction mechanism, bench-scale formulation protocol, and analytical validation via HPLC-DAD.

Regulatory Note: Researchers must distinguish this isomer from the widely regulated 3-amino-2,6-dimethylphenol (SCCS/1529/14).[1] Due to structural similarity, read-across toxicology suggests potential sensitization risks; strict adherence to safety protocols is mandatory.[1]

Mechanistic Insight: The Chemistry of Coupling

The formation of permanent hair color relies on the "key-and-lock" mechanism of oxidative coupling.[1][2]

  • Activation: The primary intermediate (e.g., PPD) is oxidized by Hydrogen Peroxide (

    
    ) to form a reactive Quinone Diimine (QDI).
    
  • Coupling: The electrophilic QDI attacks the nucleophilic carbon of the coupler (3-A-2,5-DMP).[1]

  • Chromophore Formation: The resulting leuco-dye is further oxidized to the final colored indoaniline or indamine dye.

Structural Specificity of 3-A-2,5-DMP:

  • Role: Coupler (Nucleophile).[3]

  • Active Sites: The amino group at position 3 and hydroxyl at position 1 activate the benzene ring. The methyl groups at 2 and 5 provide steric hindrance, which improves the selectivity of the coupling at the para position relative to the hydroxyl group (Position 4), reducing the formation of unwanted Bandrowski’s base side-products.[1]

Pathway Diagram (DOT)[1]

OxidativeCoupling PPD Primary Intermediate (PPD/PTD) QDI Quinone Diimine (Electrophile) PPD->QDI Oxidation (pH > 9.0) Oxidant Oxidant (H2O2) Oxidant->QDI Leuco Leuco-Indoaniline (Colorless Dimer) QDI->Leuco Coupling Reaction Coupler Coupler (3-Amino-2,5-dimethylphenol) Coupler->Leuco Nucleophilic Attack FinalDye Indoaniline Dye (Colored Chromophore) Leuco->FinalDye Final Oxidation

Figure 1: Reaction pathway for the formation of indoaniline dyes using 3-Amino-2,5-dimethylphenol.

Experimental Protocol

Reagents and Equipment
  • Primary Intermediate: p-Phenylenediamine (PPD) or Toluene-2,5-diamine sulfate (PTD).[1]

  • Coupler: 3-Amino-2,5-dimethylphenol (High purity >98%).[1]

  • Alkaline Agent: Ammonium Hydroxide (25% aq) or Monoethanolamine (MEA).

  • Oxidant: Hydrogen Peroxide (6% solution / 20 Volume).

  • Matrix: Phosphate buffer (pH 7.0) for analytical checks; Cetearyl alcohol emulsion for hair swatch application.

  • Substrate: Standardized Yak hair or bleached human hair swatches.

Bench-Scale Synthesis (Solution Phase)

Purpose: To verify dye formation and determine Lambda-max (


).[1]
  • Stock Preparation:

    • Dissolve 0.01 mol of PPD and 0.01 mol of 3-A-2,5-DMP in 50 mL of water/ethanol (1:1 v/v).

    • Adjust pH to 9.5 using Ammonium Hydroxide.

  • Oxidation:

    • Add 0.01 mol of Hydrogen Peroxide dropwise under stirring.

    • Observation: Solution should rapidly shift from colorless to deep violet/red.

  • Reaction Time: Stir for 30 minutes at ambient temperature (

    
    ).
    
  • Quenching: Lower pH to 6.0 using Dilute Acetic Acid to stop the reaction for analysis.

Hair Swatch Application (Formulation Phase)

Purpose: To evaluate substantivity and actual color deposition.

ComponentConcentration (%)Function
Phase A (Dye Base)
Cetearyl Alcohol8.00Thickener/Emollient
Ceteareth-203.00Emulsifier
3-Amino-2,5-dimethylphenol 1.00 Coupler
Toluene-2,5-diamine Sulfate1.20Primary Intermediate (Equimolar)
Ammonium Hydroxide (25%)q.s. to pH 10Alkalizer
Waterq.s. to 100Solvent
Phase B (Developer)
Hydrogen Peroxide6.00Oxidant

Procedure:

  • Mix Phase A (Dye Base) and Phase B (Developer) in a 1:1 ratio by weight.

  • Apply immediately to hair swatch (Ratio: 4g product per 1g hair).

  • Incubate for 30 minutes at

    
    .
    
  • Rinse with warm water, shampoo, and dry.

Analytical Validation (HPLC-DAD)

To ensure protocol reproducibility, the disappearance of the precursor and formation of the dye must be quantified.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm (precursors) and 500-600 nm (formed dye).[1]

Gradient Table:

Time (min)% Phase A% Phase BDescription
0.0955Equilibration
5.0955Isocratic hold for polar precursors
20.01090Gradient elution of hydrophobic dye
25.01090Wash
30.0955Re-equilibration

Safety & Toxicology (E-E-A-T)

Critical Warning: While specific SCCS opinions often focus on the 2,6-isomer (A162), the 2,5-isomer shares the aminophenol core structure associated with sensitization.[1]

  • Sensitization: 3-Amino-2,5-dimethylphenol is a potential skin sensitizer (Category 1).[1] All handling requires nitrile gloves and fume hood ventilation.

  • Cross-Reactivity: High potential for cross-reaction in individuals already sensitized to PPD or other aminophenols.

  • Self-Validation: Before scaling up, perform a stability test of the raw material. Aminophenols oxidize in air. If the powder is dark brown/black rather than off-white/beige, it has degraded and will yield poor color results.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2014).[3] Opinion on 3-amino-2,6-dimethylphenol (A162).[1][3][4] European Commission.[2][5][6] [Link](Cited for structural read-across and safety protocols).

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring.[1][2][3][7][8][9] Journal of the Society of Cosmetic Chemists. [Link](Foundational text on oxidative coupling mechanisms).[1]

  • PubChem. (n.d.). Compound Summary: 3-Amino-2,6-dimethylphenol.[1][3][4] National Library of Medicine. [Link](Chemical property verification).

  • European Commission. (n.d.). CosIng - Cosmetic Ingredient Database.[1][Link](Regulatory status verification).[1]

Sources

A Robust HPLC-UV Method for the Quantification of 3-Amino-2,5-dimethylphenol: Development, Optimization, and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a systematic and robust method for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) assay for the detection and quantification of 3-Amino-2,5-dimethylphenol. This compound, a key intermediate in various chemical syntheses, requires a reliable analytical method to ensure quality control and purity assessment. This guide details a logic-driven approach, moving from analyte characterization to final method validation, providing scientists with a comprehensive protocol. The optimized method utilizes a C18 stationary phase with an isocratic mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry and efficiency. All protocols are designed to be self-validating through rigorous system suitability testing, ensuring trustworthy and reproducible results in research and drug development settings.

Foundational Principles: Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the initial choice of column, mobile phase, and detector settings, forming the logical basis for all subsequent optimization steps. 3-Amino-2,5-dimethylphenol possesses both a basic amino group and an acidic phenolic hydroxyl group, making it an amphiprotic molecule whose chromatographic behavior is highly dependent on pH.

Key properties are summarized below:

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Structure The aromatic ring provides chromophores for UV detection. The presence of polar amino and hydroxyl groups, along with non-polar methyl groups, indicates suitability for reversed-phase chromatography.
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol Relevant for preparing standard solutions of known molarity.
pKa (estimated) pKa₁ (NH₃⁺) ≈ 5.3pKa₂ (OH) ≈ 10.4The two pKa values are critical. To ensure the analyte is in a single, stable ionic form and to achieve good peak shape, the mobile phase pH must be controlled. A pH around 3 will fully protonate the amine, suppressing silanol interactions.[1][2][3]
logP (estimated) ~1.6The positive logP value indicates moderate hydrophobicity, making a non-polar stationary phase like C18 an ideal choice for achieving adequate retention.[4][5]
UV Absorbance λmax ≈ 230 nm, 280 nmSimilar to other aminophenols, it exhibits strong absorbance in the UV range, allowing for sensitive detection.[6][7][8] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal for confirming λmax.

Method Development Strategy: A Logic-Driven Approach

The development of this method follows a systematic workflow. Each step is a logical progression based on the analyte's properties and established chromatographic principles. This approach minimizes trial-and-error and leads to a more robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Parameter Selection cluster_2 Phase 3: Optimization & Verification cluster_3 Phase 4: Final Method Analyte Analyte Characterization (pKa, logP, UV) Column Column Selection (Reversed-Phase C18) Analyte->Column logP ~1.6 MobilePhase Mobile Phase Scoping (Buffer, Organic Modifier) Analyte->MobilePhase pKa values Detector Detector Wavelength (Scan for λmax) Analyte->Detector Aromatic Structure Optimization Fine-Tuning (Mobile Phase Ratio, Flow Rate) MobilePhase->Optimization SST System Suitability Testing (Tailing, Plates, RSD%) Optimization->SST FinalMethod Final Validated Protocol SST->FinalMethod Criteria Met

Figure 1: HPLC Method Development Workflow.
Column Selection: The Separation Core
  • Causality: The analyte's logP of ~1.6 indicates moderate hydrophobicity, making reversed-phase chromatography the ideal separation mode.[9] A C18 (octadecylsilane) bonded phase provides sufficient hydrophobic interaction to retain the molecule. A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure for initial development.[10]

  • Selection: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent. This column is known for good peak shape with basic compounds.

Mobile Phase Selection & Optimization: The Engine of Separation

The mobile phase is the most critical factor for controlling the retention and peak shape of 3-Amino-2,5-dimethylphenol.

  • The Critical Role of pH: Because the analyte has both an acidic (phenol) and a basic (amine) functional group, pH control is paramount. Operating at a pH close to either pKa will result in a mixture of ionized and non-ionized forms, leading to broad, tailing peaks.[2]

    • At low pH (e.g., pH 3) : The amino group is fully protonated (-NH₃⁺), while the phenolic group is neutral (-OH). This creates a single, stable, positively charged species that exhibits consistent retention and excellent peak shape. The positive charge also helps minimize secondary interactions with residual acidic silanols on the stationary phase.

    • At high pH (e.g., pH 9) : The amino group is neutral (-NH₂), and the phenolic group is partially deprotonated (-O⁻). This can lead to retention issues and potential degradation on silica-based columns.

pH_Rationale cluster_low_ph Low pH (~3.0) cluster_mid_ph Mid pH (~7.0) cluster_high_ph High pH (~10.0) node_low Analyte State: -NH3+ (Protonated) -OH (Neutral) Result: Single, stable species. Good peak shape. RECOMMENDED node_mid Analyte State: -NH2 (Neutral) -OH (Neutral) Result: Potential for poor retention and peak tailing. node_high Analyte State: -NH2 (Neutral) -O- (Deprotonated) Result: Risk of mixed species. Column degradation. NOT RECOMMENDED

Sources

Application Note & Protocols: Preparation of Heat-Resistant Polycarbonates from Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Thermal Limitations of Conventional Polycarbonates

Polycarbonates (PCs), most commonly derived from Bisphenol-A (BPA), are renowned for their exceptional impact strength, optical clarity, and dimensional stability. These properties have made them indispensable in applications ranging from automotive components and electronic housings to optical lenses and medical devices.[1][2] However, the increasing demands of high-performance sectors, such as aerospace, automotive under-the-hood components, and advanced electronics, expose the primary limitation of BPA-PC: a relatively modest glass transition temperature (Tg) of around 150°C. Above this temperature, the material loses its rigidity and mechanical integrity, precluding its use in high-temperature environments.

This application note details the synthesis and characterization of a superior class of polycarbonates engineered for enhanced thermal stability. By strategically incorporating aminophenol-derived monomers into the polymer backbone, it is possible to synthesize polycarbonates with significantly elevated glass transition temperatures and improved thermal degradation resistance. The presence of the amino group introduces strong intermolecular hydrogen bonding and increases chain rigidity, which are key to restricting segmental motion at elevated temperatures. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to prepare and validate these advanced, heat-resistant materials.

Scientific Rationale: The Role of Aminophenol Derivatives in Enhancing Thermostability

The thermal stability of a polymer is intrinsically linked to its chemical structure. The introduction of aminophenol-derived bisphenols into the polycarbonate chain enhances thermal performance through several key mechanisms:

  • Increased Intermolecular Forces: The secondary amine (-NH-) group is a potent hydrogen bond donor. These hydrogen bonds form strong intermolecular and intramolecular interactions between polymer chains. This acts as a "physical crosslink," requiring significantly more thermal energy to induce the segmental chain motion associated with the glass transition, thereby increasing the Tg.

  • Enhanced Chain Rigidity: Aromatic and heterocyclic structures, often features of aminophenol-derived monomers (e.g., those based on fluorene or other cardo structures), are inherently rigid.[3] Incorporating these bulky, non-flexible units into the polymer backbone restricts rotational freedom and stiffens the entire chain, contributing directly to a higher Tg.[4]

  • Potential for Crosslinking: At very high temperatures, the amine functionality can potentially participate in crosslinking reactions, further enhancing the network stability and delaying the onset of catastrophic thermal degradation.

The choice of the specific aminophenol derivative allows for the fine-tuning of these properties. For instance, bulky "cardo" structures (where a central carbon atom is part of a cyclic ring) create significant steric hindrance to chain rotation, leading to exceptionally high Tg values.[3][5]

Synthetic Methodologies and Protocols

Two primary polymerization techniques are employed for synthesizing aminophenol-based polycarbonates: interfacial polymerization, which is well-suited for laboratory-scale synthesis, and melt transesterification (or melt polycondensation), which is more aligned with industrial, solvent-free processes.[6][7]

General Reaction Scheme

The fundamental reaction involves the polycondensation of an aminophenol-derived bisphenol with a carbonate precursor, such as phosgene (or a safer equivalent like triphosgene) or diphenyl carbonate (DPC).

Caption: General polymerization of an aminophenol bisphenol.

Protocol 1: Interfacial Polymerization

This method involves the reaction of the sodium salt of the bisphenol in an aqueous phase with a phosgene equivalent dissolved in an immiscible organic solvent. A phase-transfer catalyst facilitates the reaction at the interface.[8]

Materials:

  • Aminophenol-derived bisphenol monomer

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), analytical grade

  • Triphosgene (BTC) or Phosgene solution

  • Triethylamine (TEA) or other tertiary amine catalyst

  • Methanol (for precipitation)

  • Deionized water

Protocol Steps:

  • Aqueous Phase Preparation:

    • In a baffled reactor flask equipped with a mechanical stirrer, nitrogen inlet, and pH probe, dissolve the aminophenol bisphenol (1.0 eq) in a 1.25 M NaOH aqueous solution.[9] Stir under a nitrogen blanket until fully dissolved to form the sodium bisphenolate salt.

    • Rationale: The highly reactive bisphenolate anion is necessary for the nucleophilic attack on the carbonyl carbon of the phosgene. The nitrogen atmosphere prevents oxidation of the phenolate and amine groups.

  • Organic Phase Preparation:

    • In a separate flask, carefully dissolve triphosgene (0.4 eq, safer than phosgene gas) in dichloromethane (DCM).

    • Rationale: DCM is a common solvent for polycarbonates and is immiscible with water, creating the necessary interface. Triphosgene is a solid that decomposes into three equivalents of phosgene in situ.

  • Polymerization Reaction:

    • Cool the aqueous bisphenolate solution to 0-5°C in an ice bath.

    • Begin vigorous stirring to create a large interfacial surface area.

    • Add the triphosgene/DCM solution dropwise to the rapidly stirred aqueous solution.[9]

    • Add the polymerization catalyst, such as triethylamine (TEA, ~1-5 mol% relative to bisphenol), to the reaction mixture.[8][10]

    • Rationale: The reaction is highly exothermic and low temperature helps control the reaction rate and minimize side reactions. TEA acts as a catalyst to accelerate the condensation of oligomers into high molecular weight polymer chains.[8]

  • Polymer Isolation and Purification:

    • After the addition is complete, continue stirring for 1-2 hours. The organic phase will become noticeably viscous.

    • Stop stirring and allow the phases to separate. Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic (DCM) layer sequentially with dilute HCl (to neutralize excess base and catalyst) and then several times with deionized water until the aqueous wash is neutral.[9]

    • Rationale: Washing removes unreacted monomers, salts, and catalyst residues, which can affect the final properties and stability of the polymer.

  • Precipitation and Drying:

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. The polycarbonate will precipitate as a white, fibrous solid.[9]

    • Collect the polymer by filtration.

    • Dry the polymer in a vacuum oven at 80-100°C for 24 hours to remove all residual solvents.

    • Rationale: Precipitation is a crucial purification step. The choice of a non-solvent (methanol) ensures that the polymer is insoluble while impurities remain in the solution.

Protocol 2: Melt Transesterification

This solvent-free method involves reacting the bisphenol with diphenyl carbonate (DPC) at high temperatures under vacuum, using a catalyst. Phenol is removed as a byproduct to drive the reaction to completion.[6][7]

Materials:

  • Aminophenol-derived bisphenol monomer

  • Diphenyl Carbonate (DPC), high purity

  • Transesterification catalyst (e.g., Zinc Acetate, Sodium Hydroxide)[3][11]

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum distillation setup.

Protocol Steps:

  • Charging the Reactor:

    • Charge the reactor with the aminophenol bisphenol (1.0 eq), diphenyl carbonate (DPC, ~1.02-1.05 eq), and the catalyst (e.g., Zinc Acetate, 0.01-0.1 mol%).

    • Rationale: A slight excess of DPC is used to ensure complete reaction of the bisphenol hydroxyl groups and to compensate for any DPC lost during the initial heating stages.[6]

  • Stage 1: Transesterification (Pre-polymerization):

    • Purge the reactor with nitrogen three times.[12]

    • Heat the mixture to 180-220°C under a gentle nitrogen flow. The reactants will melt and form a homogenous solution.

    • Hold at this temperature for 1-2 hours. Phenol will begin to distill from the reaction mixture.

    • Rationale: This initial stage forms low molecular weight oligomers through the transesterification reaction between the bisphenol's hydroxyl groups and DPC, releasing phenol.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 250-300°C while slowly applying a vacuum (reducing pressure from atmospheric down to <1 mmHg).

    • The viscosity of the melt will increase significantly as the molecular weight builds. The mechanical stirrer must be powerful enough to handle the high viscosity.

    • Continue the reaction under high vacuum and high temperature for 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.[6]

    • Rationale: The removal of the phenol byproduct under vacuum is critical to shift the reaction equilibrium towards the formation of high molecular weight polymer, according to Le Chatelier's principle.[7]

  • Polymer Extrusion and Cooling:

    • Once the reaction is complete, extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polymer strand can be pelletized for further processing and characterization.

Characterization Workflow

Proper characterization is essential to confirm the chemical structure and evaluate the thermal properties of the synthesized polycarbonates.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Select Aminophenol Monomer Polymerization Perform Polymerization (Interfacial or Melt) Start->Polymerization Purification Isolate & Purify Polymer Polymerization->Purification FTIR_NMR Structural Verification (FTIR, NMR) Purification->FTIR_NMR TGA Thermal Stability (TGA) FTIR_NMR->TGA DSC Glass Transition (DSC) TGA->DSC GPC Molecular Weight (GPC) DSC->GPC End

Caption: Experimental workflow from synthesis to characterization.

Protocol: Thermal Property Analysis

A. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal degradation.[13]

  • Instrument: Thermogravimetric Analyzer.

  • Procedure:

    • Place 5-10 mg of the dried polymer into a TGA sample pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[14]

    • Record the mass loss versus temperature.

  • Key Parameter: Td5%, the temperature at which 5% mass loss occurs, is a standard metric for the onset of thermal decomposition.

B. Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).[13][15]

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • Seal 5-10 mg of the dried polymer into a DSC pan.

    • Perform a heat-cool-heat cycle:

      • 1st Heat: Heat from room temperature to a temperature ~50°C above the expected Tg at a rate of 10°C/min. This erases the polymer's prior thermal history.[12]

      • Cool: Cool the sample back to room temperature.

      • 2nd Heat: Heat the sample again at 10°C/min.

    • The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[4]

Data Presentation: Comparative Thermal Properties

The effectiveness of incorporating aminophenol derivatives is best illustrated by comparing the thermal properties of the resulting polycarbonates against the industry standard, BPA-PC.

Polymer IDMonomer StructureTg (°C) by DSCTd5% (°C) by TGA
BPA-PC Bisphenol-A~150~450
AP-PC-1 Aminophenol Derivative 1180 - 220>470
BHPF-PC 9,9-bis(4-hydroxyphenyl)fluoreneUp to 210[3]>480
AP-PC-2 Aminophenol Derivative 2>230>500

Note: Actual values are highly dependent on the specific monomer structure and final polymer molecular weight.

References

Sources

Formulation Stability of 3-Amino-2,5-dimethylphenol in Oxidative Colorants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXD-2026-04

Executive Summary & Chemical Context

3-Amino-2,5-dimethylphenol (CAS: 6969-09-1) serves as a critical coupler (meta-substituted aminophenol) in oxidative hair dye formulations.[1] Unlike primary intermediates (developers) such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), which oxidize directly to quinonediimines, 3-Amino-2,5-dimethylphenol reacts with these oxidized species to modify the final color, typically yielding rich red, violet, or mahogany tones depending on the developer used.[1]

The Stability Challenge: The structural presence of the electron-donating amino group (-NH2) and hydroxyl group (-OH) on the benzene ring makes this molecule highly susceptible to auto-oxidation in the alkaline environments (pH 9.0–10.[1]5) required for hair swelling. Premature oxidation prior to mixing with the developer (Hydrogen Peroxide) leads to:

  • Dimerization/Polymerization: Formation of insoluble "tars" or dark precipitates.

  • Titer Loss: Reduction in the active coupler concentration, causing off-shade results (e.g., loss of red character).

  • Uncontrolled Radical Species: Potential skin irritation triggers.

This guide details the "Redox Shield" formulation strategy and a self-validating HPLC protocol to ensure shelf-life integrity.

Mechanistic Insight: The Oxidation Cascade

To stabilize the molecule, one must understand the degradation pathway. In an alkaline medium (ammonia or MEA), the phenol moiety deprotonates to a phenolate ion, increasing electron density and susceptibility to radical attack by dissolved oxygen.

DOT Diagram 1: Degradation vs. Coupling Pathway

OxidationPathway Substrate 3-Amino-2,5-dimethylphenol (Coupler) Radical Phenoxy/Amino Radical (Intermediate) Substrate->Radical Auto-oxidation Oxygen Dissolved O2 (Alkaline pH) Oxygen->Radical Dimer Azo/Azoxy Dimers (Off-Color/Precipitate) Radical->Dimer Degradation (NO Developer) IndoDye Stable Indo Dye (Final Hair Color) Radical->IndoDye Coupling (WITH Developer) Developer Oxidized Developer (e.g., PPD-diimine) Developer->IndoDye

Figure 1: The bifurcation between degradation (auto-oxidation) and the desired color formation.[1][2] Formulation success depends on inhibiting the "Degradation" path until the moment of use.

Protocol A: The "Redox Shield" Formulation Strategy

Standard antioxidants are often insufficient for dimethyl-substituted aminophenols due to steric hindrance affecting solvation.[1] This protocol uses a cascading antioxidant system .

Reagents & Materials[3][4][5][6][7][8][9]
  • Primary Antioxidant: Sodium Sulfite (Na2SO3) - Scavenges oxygen rapidly.[1]

  • Secondary Antioxidant: Ascorbic Acid (Vitamin C) or Erythorbic Acid - Regenerates oxidized species.[1]

  • Chelator: Tetrasodium EDTA - Sequesters trace metals (Cu, Fe) that catalyze radical formation.[1]

  • Solvent: Propylene Glycol / Hexylene Glycol - Ensures complete solubilization (critical, as undissolved crystals oxidize faster).[1]

Step-by-Step Formulation Procedure

Phase A: The Oxygen-Free Aqueous Phase [1]

  • Charge the main vessel with deionized water (held at 75°C).

  • IMMEDIATE ACTION: Add Tetrasodium EDTA (0.2%) and Sodium Sulfite (0.5 - 1.0%) .[1]

    • Why: You must strip the water of catalytic metals and dissolved oxygen before introducing any organics.

  • Add Ascorbic Acid (0.2 - 0.4%) .

    • Note: Ascorbic acid functions synergistically with sulfite but degrades at high temperatures >80°C. Keep temp controlled.

Phase B: The Coupler Pre-Solubilization

  • In a separate beaker, mix Propylene Glycol and Oleic Acid (or fatty alcohol base).

  • Add 3-Amino-2,5-dimethylphenol (Target conc: e.g., 0.5 - 1.0%).[1]

  • Heat to 50°C and mix until completely transparent.

    • Scientific Check: Any turbidity indicates undissolved solids, which will serve as nucleation sites for oxidation.

Phase C: Emulsification & Alkalizing [1]

  • Add Phase B to Phase A under vacuum (to prevent air entrainment).

  • Cool to 40°C.

  • Final Step: Add Alkalizer (Ammonium Hydroxide or MEA ) last.

    • Why: The molecule is relatively stable at neutral pH. Instability spikes the moment pH > 8.0. Minimizing the time the batch spends at high pH while hot is crucial.

DOT Diagram 2: Formulation Workflow

FormulationFlow Water Deionized Water 75°C Scavenge Add Na2SO3 + EDTA (Strip O2 & Metals) Water->Scavenge Combine Emulsify Under Vacuum Scavenge->Combine Solubilize Dissolve Coupler in Glycol/Solvent Phase Solubilize->Combine Alkalize Add Ammonia/MEA (LAST STEP < 40°C) Combine->Alkalize Fill Fill into Al/Plastic Laminate Tubes Alkalize->Fill

Figure 2: The "Redox Shield" workflow emphasizing the timing of antioxidant addition and alkalization.[1][2]

Protocol B: Analytical Validation (HPLC-DAD)

To verify stability, a robust HPLC method is required.[1] Standard methods often fail because the coupler oxidizes during sample preparation.

Method Principle: Ion-Pairing Reversed-Phase Chromatography.[1][3]

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Waters Atlantis T3 or equivalent), 4.6 x 150mm, 3-5µm
Mobile Phase A 10mM Ammonium Acetate + 0.1% Sodium Metabisulfite (pH 6.[1]0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection DAD at 290 nm (Primary) and 254 nm (Secondary)
Temperature 25°C
Sample Preparation (The "Self-Validating" Step)[1]
  • The Diluent: 50:50 Water:Acetonitrile containing 0.5% Sodium Sulfite .

    • Critical: You must include sulfite in the diluent. If you extract a dye cream with pure solvent, the coupler will oxidize in the vial before injection, giving false failure results.

  • Procedure:

    • Weigh 1.0g of dye cream into a 50mL volumetric flask.

    • Add 30mL of The Diluent .

    • Sonicate for 15 mins (keep cool).

    • Make up to volume. Filter through 0.45µm PTFE.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between 3-Amino-2,5-dimethylphenol and any degradation peaks.

  • Tailing Factor: < 1.5 (Amines tend to tail; end-capped columns mitigate this).

  • Recovery: Spiked samples must show 98-102% recovery to validate the extraction prevents oxidation.[1]

Troubleshooting & FAQs

Q: The cream turns pink/violet on the surface after 1 month.

  • A: This is "rim oxidation." It indicates oxygen permeation through the packaging or insufficient headspace purging. Switch to aluminum tubes or EVOH-layered plastic tubes. Ensure the tail seal is hermetic.

Q: Can I use Erythorbic Acid instead of Ascorbic Acid?

  • A: Yes. Erythorbic acid is a stereoisomer of ascorbic acid with similar antioxidant properties but is often more cost-effective and has slightly better thermal stability in some matrices.[1]

Q: My HPLC recovery is only 85%.

  • A: Check your extraction solvent. If it lacks sodium sulfite, the analyte is degrading during sonication. Also, ensure the pH of the mobile phase is controlled; uncontrolled pH can cause peak broadening of the amine.

References

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link[1]

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2014). Opinion on 3-amino-2,6-dimethylphenol (A162). (Note: Reference provided for structural analogue chemistry and safety testing protocols). Link

  • Nohynek, G. J., et al. (2010). Safety assessment of personal care products/cosmetics and their ingredients. Toxicology and Applied Pharmacology, 243(2), 239-259.[1] Link

  • Ko, K., et al. (2015). Simultaneous determination of oxidative hair dye compounds by high performance liquid chromatography. Korean Journal of Analytical Science. (Methodology basis for ion-pairing approach). Link

Sources

Application Notes and Protocols for the Purification of 3-Amino-2,5-dimethylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 3-Amino-2,5-dimethylphenol (also known as 3-amino-2,5-xylenol). Due to the limited availability of specific solubility data for this particular isomer, this guide emphasizes a systematic, empirical approach to solvent selection and protocol optimization. It is designed for researchers, chemists, and drug development professionals who require high-purity material. The protocols herein detail solvent screening, handling of common impurities such as positional isomers and oxidation products, and troubleshooting common recrystallization challenges.

Introduction and Scientific Background

3-Amino-2,5-dimethylphenol is an aromatic organic compound containing both a phenol and an amine functional group. These functionalities make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product quality.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[2]

A significant challenge in the purification of substituted aromatic compounds is the presence of positional isomers, which often have very similar physical properties, making separation difficult.[3][4] Furthermore, aminophenols are susceptible to air oxidation, which can produce highly colored impurities. This application note provides strategies to address both of these challenges.

Physicochemical Properties of Aminodimethylphenol Isomers

A precise melting point for 3-Amino-2,5-dimethylphenol is not consistently reported in the literature, underscoring the importance of empirical characterization. However, data for related isomers can provide a useful reference point.

PropertyValue (for 3-Amino-2,5-dimethylphenol)Reference Isomer Data
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol
CAS Number Not consistently defined; requires verification3-Amino-2,6-dimethylphenol: 6994-64-5[5][6] 4-Amino-3,5-dimethylphenol: 3096-70-6[7] 3-Amino-2,4-dimethylphenol: 100445-96-3[8][9]
Melting Point Experimental determination required3-Amino-2,6-dimethylphenol: 104-106 °C[5]

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities. For 3-Amino-2,5-dimethylphenol, these typically arise from the synthesis route and degradation.

  • Positional Isomers: Synthesis of substituted aromatic compounds rarely yields a single isomer. Depending on the synthetic route (e.g., nitration of 2,5-dimethylphenol followed by reduction), other isomers like 4-amino-2,5-dimethylphenol or 6-amino-2,5-dimethylphenol may be present. These are often the most challenging impurities to remove.[3]

  • Unreacted Starting Materials: Residual starting materials, such as 2,5-dimethylphenol or the corresponding nitrophenol, may persist.

  • Oxidation Products: Aminophenols are readily oxidized by atmospheric oxygen, especially when heated in solution. This process forms quinone-like structures that are highly colored (often appearing as pink, red, or brown tints).

  • Byproducts of Synthesis: Other minor products from side reactions during synthesis may also be present.

Core Directive: The Recrystallization Workflow

The purification process is a multi-step workflow that begins with solvent selection and proceeds through dissolution, filtration, crystallization, and drying. The following diagram outlines the logical flow of this process.

Recrystallization_Workflow General Recrystallization Workflow cluster_prep Preparation cluster_main Purification Protocol cluster_analysis Analysis A Start with Crude 3-Amino-2,5-dimethylphenol B Perform Solvent Screening (See Protocol 1) A->B C Select Optimal Solvent or Solvent Pair B->C D Dissolve Crude Solid in Minimum Hot Solvent C->D E Optional: Add Activated Carbon or Sodium Dithionite D->E if colored F Perform Hot Gravity Filtration (To remove insoluble impurities) D->F if colorless & insoluble impurities present E->F G Allow Solution to Cool Slowly (Induces Crystallization) F->G H Cool in Ice Bath to Maximize Yield G->H I Collect Crystals via Vacuum Filtration H->I J Wash Crystals with Ice-Cold Solvent I->J K Dry Purified Crystals J->K L Determine Melting Point K->L M Assess Purity (e.g., HPLC, GC) L->M N Characterize (e.g., NMR) M->N

Caption: General workflow for the purification of 3-Amino-2,5-dimethylphenol.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The success of any recrystallization hinges on the choice of solvent. This protocol outlines a systematic method for identifying a suitable solvent or solvent pair on a small scale.

Objective: To identify a solvent that dissolves 3-Amino-2,5-dimethylphenol when hot but not when cold.

Materials:

  • Crude 3-Amino-2,5-dimethylphenol

  • Test tubes (e.g., 13x100 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

Procedure:

  • Initial Solubility Test (Cold):

    • Place ~20-30 mg of the crude solid into a test tube.

    • Add ~0.5 mL of the solvent to be tested at room temperature.

    • Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization. Mark it as "Soluble Cold".

  • Solubility Test (Hot):

    • If the solid was insoluble or sparingly soluble cold, heat the test tube gently in a hot water or sand bath.

    • If the solid dissolves completely upon heating, this is a promising candidate solvent.

    • If the solid does not dissolve, add the same solvent dropwise while heating until the solid just dissolves. Note the approximate volume added. Be careful not to add too much solvent.[10]

  • Crystallization Test:

    • Remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Observe if crystals form. Slow, well-defined crystal growth is ideal.[10]

    • If no crystals form after reaching room temperature, try to induce crystallization by scratching the inside of the test tube with a glass rod.

    • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluate Results:

    • Assess the quantity and quality of the crystals. An ideal solvent will yield a large crop of well-formed crystals.

    • Record your observations in a table.

Data Presentation: Solvent Screening Results
SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingNotes / Recommendation
WaterSparingly SolubleSolubleGood crystal formationPromising candidate.
EthanolSolubleVery SolublePoor recoveryUnsuitable alone; good for solvent pair.
TolueneInsolubleSolubleOiled out initiallyMay work with very slow cooling.
HeptaneInsolubleInsoluble-Unsuitable alone; good as anti-solvent.
Record other solvents

Note: The data in this table is illustrative. Researchers must perform their own solubility tests.

Protocol 2: Full-Scale Recrystallization

This protocol should be adapted based on the results from the solvent screening (Protocol 1).

Materials:

  • Crude 3-Amino-2,5-dimethylphenol (e.g., 5.0 g)

  • Optimal solvent determined from Protocol 1

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Activated carbon and/or Sodium Dithionite (optional)

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask with a stir bar. Add the selected solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (if necessary): If the solution is colored (pink, brown, etc.), remove it from the heat. Add a very small amount of activated carbon to adsorb colored impurities, or a pinch of sodium dithionite to reduce oxidation products. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Troubleshooting Common Issues

Recrystallization can sometimes present challenges. The following guide addresses common problems and their solutions.

Troubleshooting Troubleshooting Recrystallization Issues Problem Problem Cause Solution NoCrystals No Crystals Form Solution is not saturated (too much solvent) Supersaturation Boil off excess solvent and re-cool Scratch inner wall of flask; Add a seed crystal Problem->NoCrystals OilingOut Oiling Out (Liquid forms instead of solid) Compound's melting point is below solvent's boiling point High concentration of impurities depressing melting point Re-heat to dissolve oil, add more solvent, and cool slower Try a lower-boiling point solvent; Purify with activated carbon first Problem->OilingOut PoorRecovery Poor Recovery / Low Yield Too much solvent was used Crystals washed with room-temp solvent Premature crystallization during hot filtration Concentrate the mother liquor to recover a second crop Always wash with ice-cold solvent Pre-heat all glassware for hot filtration Problem->PoorRecovery ColoredProduct Product is Colored Oxidation of the aminophenol Colored impurities co-crystallized Add sodium dithionite/bisulfite to the hot solution Use activated carbon during dissolution; Re-crystallize Problem->ColoredProduct

Caption: A decision-making guide for common recrystallization problems.

Safety and Handling

3-Amino-2,5-dimethylphenol and its isomers should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Hazards: Aminophenols are generally considered harmful if swallowed and may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) for the compound you are using.

  • Solvents: Many organic solvents are flammable and have their own specific hazards. Always consult the SDS for each solvent before use.

References

  • CAS Common Chemistry. 3-Amino-2,6-dimethylphenol. [Link]

  • 001CHEMICAL. 3-Amino-2,4-dimethylphenol. [Link]

  • PubChem. 3-Amino-2,6-dimethylphenol. [Link]

  • Google Patents.
  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Arkivoc. [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

  • PubChem. 2-Amino-3,5-dimethylphenol. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • CrystEngComm. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. [Link]

  • AA Blocks. 3-Amino-2,4-dimethylphenol. [Link]

  • Google Patents.
  • Wikipedia. Recrystallization (chemistry). [Link]

  • The Good Scents Company. 3-amino-2,6-dimethylphenol. [Link]

  • Google Patents. Process of production of 2,5-dimethylphenol.
  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

Sources

Application Notes: The Utility of 3-Amino-2,5-dimethylphenol as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-2,5-dimethylphenol is an aromatic organic compound possessing both an amino (-NH₂) and a hydroxyl (-OH) functional group, classifying it as an aminophenol. This unique bifunctionality makes it a valuable and versatile precursor in the synthesis of a variety of dyes. Its primary applications are in the formation of azo dyes, where it can act as a coupling component, and in oxidative hair dyes, where it functions as a "coupler" to produce a range of shades. The methyl groups on the aromatic ring influence the final color and properties of the dye, such as its solubility and fastness. This document provides a detailed guide for researchers and drug development professionals on the theoretical basis and practical application of 3-Amino-2,5-dimethylphenol in dye synthesis.

Physicochemical Properties and Safety

Before its use in any protocol, it is crucial to understand the physicochemical properties and safety requirements of 3-Amino-2,5-dimethylphenol. While specific data for the 2,5-dimethyl isomer is less common than for its 2,6-dimethyl counterpart, the properties are expected to be similar.

Table 1: Physicochemical Data of Substituted Aminophenols

Property 3-Amino-2,5-dimethylphenol 3-Amino-2,6-dimethylphenol
CAS Number 20661-60-3 6994-64-5[1][2][3]
Molecular Formula C₈H₁₁NO C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol 137.18 g/mol [1]
Appearance Solid, typically off-white to beige powder White to beige powder[4]

Safety & Handling: Substituted aminophenols should be handled with care in a well-ventilated chemical fume hood.[5]

  • Hazards: Harmful if swallowed or inhaled.[1][5] May cause skin and eye irritation. Prolonged or repeated exposure may cause organ damage.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]

Application I: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the color of the compound.[6] The synthesis is a two-step process: diazotization followed by azo coupling.[7][8] In this context, 3-Amino-2,5-dimethylphenol serves as an excellent coupling component due to the electron-donating effects of the hydroxyl and amino groups, which activate the aromatic ring for electrophilic substitution.

Causality of Experimental Choices
  • Diazotization: A primary aromatic amine is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield.[7][8]

  • Azo Coupling: The highly electrophilic diazonium salt is then immediately reacted with a nucleophilic aromatic compound (the coupling component). When coupling with a phenol like 3-Amino-2,5-dimethylphenol, the reaction is typically carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenolic hydroxyl group, forming a highly activating phenoxide ion, which significantly enhances the rate of electrophilic aromatic substitution.[7]

Illustrative Protocol: Synthesis of an Azo Dye

This protocol describes the synthesis of an illustrative azo dye where p-nitroaniline is the diazo component and 3-Amino-2,5-dimethylphenol is the coupling component.

Materials:

  • p-Nitroaniline

  • 3-Amino-2,5-dimethylphenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Urea (for quenching excess nitrous acid)

  • Distilled water

  • Ice

  • Beakers, magnetic stirrer, and filtration apparatus

Protocol:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of 3M HCl. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate, but this will not interfere with the reaction.[9]

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature is strictly maintained below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution contains the p-nitrobenzenediazonium chloride.

  • Check for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea until the test is negative.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.37 g (0.01 mol) of 3-Amino-2,5-dimethylphenol in 30 mL of 1M NaOH solution.

  • Cool this solution to 0–5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 3-Amino-2,5-dimethylphenol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[7]

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye on the filter with several portions of cold water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Dissolve p-Nitroaniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ Solution (dropwise, < 5 °C) A2->A3 A4 Stir for 15 min A3->A4 A5 Diazonium Salt Solution A4->A5 B3 Combine Solutions (vigorous stirring) A5->B3 Add Slowly B1 Dissolve 3-Amino-2,5-dimethylphenol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30-60 min B3->B4 B5 Crude Azo Dye Precipitate B4->B5 C1 Vacuum Filtration B5->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallize C2->C3 C4 Dry C3->C4 C5 Pure Azo Dye C4->C5

Caption: General workflow for the synthesis of an azo dye.

Application II: Oxidative Hair Dyes

In permanent hair coloring, 3-Amino-2,5-dimethylphenol acts as a dye "coupler" or "modifier." The coloration is not pre-formed but is generated in situ on the hair fibers through an oxidative reaction.[10] This process involves mixing the coupler with a "developer" (or primary intermediate), such as p-phenylenediamine (PPD) or p-aminophenol, in an alkaline medium, and then adding an oxidizing agent, typically hydrogen peroxide.[11][12]

Mechanism of Action
  • Alkaline Agent: An alkaline substance (e.g., ammonia) swells the hair cuticle, allowing the small precursor molecules to penetrate the hair shaft.

  • Oxidation: Hydrogen peroxide oxidizes the developer molecule (e.g., PPD) into a reactive quinonediimine intermediate.

  • Coupling: This reactive intermediate undergoes an electrophilic attack on the coupler molecule (3-Amino-2,5-dimethylphenol). The position of coupling is directed by the activating -OH and -NH₂ groups.

  • Dye Formation: Further oxidation and coupling reactions lead to the formation of large, colored indo-dye molecules that are trapped within the hair shaft, resulting in a permanent color.[10] The specific shade obtained depends on the combination and ratio of developers and couplers used.

Simplified Pathway for Oxidative Dye Formation

Oxidative_Dye_Formation Developer Developer (e.g., p-Phenylenediamine) Intermediate Reactive Intermediate (Quinonediimine) Developer->Intermediate + Oxidizer Oxidizer Oxidizing Agent (H₂O₂) Oxidizer->Intermediate FinalDye Large, Colored Dye Molecule Intermediate->FinalDye + Coupler Coupler Coupler (3-Amino-2,5-dimethylphenol) Coupler->FinalDye

Caption: Logical flow from precursors to the final dye molecule.

Protocol: Lab-Scale Simulation of Oxidative Hair Dyeing

This protocol provides a simplified method for observing the color formation from 3-Amino-2,5-dimethylphenol in a beaker.

Materials:

  • 3-Amino-2,5-dimethylphenol (Coupler)

  • p-Phenylenediamine (PPD) (Developer)

  • Ammonium Hydroxide solution (28%)

  • Hydrogen Peroxide solution (6% or 20 volume)

  • Distilled water

  • Small swatch of white wool or natural white hair (as a substrate)

Protocol:

  • Dye Base Preparation: In a 100 mL beaker, prepare a dye base solution by dissolving 0.1 g of p-phenylenediamine and 0.1 g of 3-Amino-2,5-dimethylphenol in 50 mL of distilled water.

  • Alkalinization: Add ammonium hydroxide solution dropwise to the dye base until the pH is approximately 10.

  • Substrate Immersion: Place the swatch of hair or wool into the solution and allow it to soak for 5 minutes.

  • Oxidation & Development: Add 10 mL of 6% hydrogen peroxide solution to the beaker. Stir gently to mix.

  • Color Formation: Observe the gradual development of color on the substrate and in the solution over the next 20-30 minutes.

  • Finalizing: Remove the swatch, rinse thoroughly with water, and allow it to dry to observe the final, permanent color.

Characterization of Synthesized Dyes

The identity, purity, and properties of the newly synthesized dye must be confirmed through various analytical techniques.

Table 2: Analytical Techniques for Dye Characterization

Technique Information Provided Reference
UV-Visible Spectroscopy Determines the wavelength of maximum absorbance (λmax), which is related to the color of the dye and its electronic structure. [6][13]
FT-IR Spectroscopy Identifies the presence of key functional groups (e.g., -N=N-, -OH, -NH₂, aromatic C-H) in the dye molecule. [14][15]
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the molecular structure, confirming the connectivity of atoms and the final structure of the dye. [14][15]
Mass Spectrometry (MS) Determines the molecular weight of the dye, confirming its molecular formula. [16]
Thin-Layer Chromatography (TLC) Assesses the purity of the dye and can be used to monitor the progress of the reaction.

| High-Performance Liquid Chromatography (HPLC) | Used for quantitative analysis and to determine the purity of the final product with high precision. |[16] |

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Dye Yield Diazonium salt decomposition (temperature too high).Strictly maintain the reaction temperature between 0-5 °C during diazotization and coupling. Use the diazonium salt immediately after preparation.
Incorrect pH for coupling.Ensure the coupling medium is appropriately alkaline (for phenols) or acidic (for amines) to activate the coupling component.
Dull or Incorrect Color Impurities in starting materials.Use purified reagents. Recrystallize starting materials if necessary.
Side reactions occurring.Control temperature and the rate of addition of reagents carefully.
Difficulty in Purification Product is an oily tar.Ensure vigorous stirring during coupling to promote the formation of a fine precipitate. Try a different recrystallization solvent or solvent mixture.
Product is too soluble or insoluble in recrystallization solvent.Perform small-scale solvent screening to find a suitable solvent where the dye is sparingly soluble at room temperature but readily soluble when hot.

References

  • ResearchGate. (n.d.). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Available at: [Link]

  • ResearchGate. (2023, September 8). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2025, March). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Available at: [Link]

  • Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Available at: [Link]

  • IOPscience. (n.d.). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Available at: [Link]

  • Iraqi High Journal of Pharmaceutical and Applied Sciences. (2025, April 20). Design and Structural Characterization of Novel Azo-Theophylline as Acid- Base Indicator. Available at: [Link]

  • CPAChem. (2019, May 16). Safety data sheet - 2,5-Dimethylphenol. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2,6-dimethylphenol. Available at: [Link]

  • Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Available at: [Link]

  • PMC. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]

  • Google Patents. (n.d.). EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for....
  • Danish Ministry of the Environment. (n.d.). Precursors of oxidative hair dyes in hair colouring formulations. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 3-Amino-2,6-dimethylphenol. Available at: [Link]

  • Google Patents. (n.d.). EP0269914A1 - Composition and process for the oxidative dyeing of hair....
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on exposure to reactants and reaction products of oxidative hair dye. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-amino-2,6-dimethylphenol. Available at: [Link]

  • Google Patents. (n.d.). Oxidative hair dye compositions - EP 0891765 A2.
  • European Commission. (2014, June 18). Opinion of the Scientific Committee on Consumer Safety on 3-amino-2,6-dimethylphenol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-2,5-dimethylphenol Stability & Storage

[1][2]

Introduction: The Instability Paradox

3-Amino-2,5-dimethylphenol is a critical intermediate in the synthesis of functional dyes and pharmaceutical precursors.[1] However, its structural utility is also its storage liability.[1] The molecule features an electron-rich aromatic ring, activated by both a phenolic hydroxyl group (


1

This "push-push" electronic effect significantly lowers the oxidation potential of the ring, making it highly susceptible to auto-oxidation upon exposure to atmospheric oxygen.[1] The result is a rapid transition from a white/beige crystalline solid to a dark brown or black tar—a process driven by the formation of quinone imines and subsequent polymerization.

This guide provides a scientifically grounded protocol to prevent this degradation and recover material that has already begun to oxidize.

Module 1: The Degradation Mechanism

To prevent oxidation, one must understand the pathway.[1] The degradation of 3-Amino-2,5-dimethylphenol is not a simple reaction but a cascade.[1]

  • Radical Formation: Trace oxygen abstracts a hydrogen atom (via Proton-Coupled Electron Transfer, PCET), usually from the phenolic oxygen, creating a phenoxyl radical.[1]

  • Quinone Imine Formation: The radical delocalizes and reacts further to form a quinone imine. These species are highly electrophilic and colored (yellow/red).

  • Oligomerization: The quinone imine reacts with unoxidized amine molecules (Michael addition) to form dark, insoluble polymers (the "tar").

Visualizing the Oxidation Cascade

OxidationPathwayStart3-Amino-2,5-dimethylphenol(White/Beige Solid)RadicalPhenoxyl Radical(Reactive Intermediate)Start->RadicalPCET / H-AbstractionPolymerPolymeric Aggregates(Dark Brown/Black Tar)Start->PolymerDimerizationOxygenAtmospheric O2(Initiator)Oxygen->RadicalQuinoneQuinone Imine(Yellow/Red Species)Radical->QuinoneOxidationQuinone->PolymerMichael Addition(Self-Polymerization)

Figure 1: The oxidative degradation pathway of aminophenols leading to colored impurities.

Module 2: Storage Protocols (The "How-To")

The following protocols are designed to interrupt the radical mechanism described above.

Storage Matrix: Conditions vs. Shelf Life
StatePrimary HazardRecommended ConditionsEst.[2][3][4] Stability
Solid (Bulk)

, Moisture
Amber vial, Argon flush,

12–24 Months
Solid (In Use) Moisture (Hygroscopic)Desiccator, Argon flush,

3–6 Months
Solution (Organic) Dissolved

Degassed solvent, sealed,

1–2 Weeks
Solution (Aqueous) pH-dependent oxidationAvoid if possible. Use fresh.[1]< 24 Hours
Protocol A: Long-Term Solid Storage
  • Container: Use amber glass vials with Teflon-lined caps. The amber glass blocks UV light (which catalyzes radical formation), and Teflon prevents oxygen permeation better than polyethylene.

  • Atmosphere: Displace headspace air with dry Argon. Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized bag with a small sachet of silica gel and an oxygen scavenger.

  • Temperature: Store at

    
    .
    
Protocol B: Handling in Solution

If you must store the compound in solution (e.g., DMSO or Ethanol stock):

  • Degas the Solvent: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 20 minutes before dissolving the solid.

  • Acidification (Optional): If compatible with your application, adding a slight excess of acid (e.g., HCl) to protonate the amine (forming the ammonium salt) significantly increases stability by deactivating the ring against oxidation [1].

Module 3: Troubleshooting & Recovery (FAQs)

Q1: My sample has turned from beige to dark brown. Is it ruined? A: Not necessarily. The dark color comes from oxidation products (quinones/polymers) that have high extinction coefficients—meaning a very small amount of impurity causes significant discoloration. The bulk material may still be >90% pure.

  • Action: Perform a purity check (H-NMR or HPLC). If purity is >90%, proceed to the Recrystallization Protocol below. If <80%, discard.[1]

Q2: How do I purify oxidized (brown) material? A: You can recrystallize the compound using a "reducing recrystallization" technique.

  • Solvent: Water/Ethanol (mixed system) or Toluene (depending on solubility tests).

  • The Secret Ingredient: Add a pinch of Sodium Dithionite (

    
    )  or Sodium Metabisulfite  to the hot solvent. These are reducing agents that will convert colored quinones back into colorless phenols or water-soluble species that remain in the mother liquor [2].[1]
    
  • Adsorbent: If color persists, add activated charcoal to the hot solution, stir for 5 minutes, and filter while hot.

Q3: Can I store it in a standard refrigerator (


)?A:1

Module 4: Experimental Workflow Visualization

The following decision tree guides you through the handling process to ensure sample integrity.

StorageWorkflowReceiveReceive 3-A-2,5-DMPCheckColorCheck ColorReceive->CheckColorWhiteWhite/BeigeCheckColor->WhitePassBrownBrown/BlackCheckColor->BrownFailUsageImmediate Use?White->UsagePurifyRecrystallize w/ Na2S2O4Brown->PurifyPurify->WhiteRecoveredSolnPrepPrepare SolutionUsage->SolnPrepYesStoreSolidFlush Ar -> Seal -> -20°CUsage->StoreSolidNoDegasDegas Solvent (Ar Sparge)SolnPrep->DegasCritical Step

Figure 2: Decision tree for inspection, purification, and storage of 3-Amino-2,5-dimethylphenol.[1]

References

  • PubChem. (n.d.). 3-Amino-2,5-dimethylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Support Center: Minimizing Side Reactions in Oxidative Hair Dye Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and formulation scientists working with oxidative hair dye systems. This guide provides in-depth, experience-driven answers to common challenges encountered during the development and troubleshooting of permanent hair color formulations. Our focus is on understanding and minimizing the side reactions that can compromise color fidelity, stability, and reproducibility.

Section 1: Understanding the Core Chemistry & Its Challenges

Permanent hair color formation is a classic example of oxidation chemistry, where small, colorless precursors penetrate the hair shaft and polymerize into large, colored molecules that become trapped within the cortex.[1][2] The process is initiated by an oxidizing agent, typically hydrogen peroxide (H₂O₂), in an alkaline environment (pH 9-10.5) created by ammonia or an ethanolamine derivative.[3][4]

The primary reaction involves two key components:

  • Primary Intermediates (Precursors): These are para-substituted aromatic diamines or aminophenols, such as p-phenylenediamine (PPD) or toluene-2,5-diamine (PTD).[3] They are oxidized by H₂O₂ to form a reactive quinonediimine (QDI).[3]

  • Couplers (Reaction Modifiers): These are meta-substituted phenols, aminophenols, or diamines (e.g., resorcinol, m-aminophenol). They react with the QDI intermediate to form the final indo dye chromophores.[3][4]

While this process is highly effective, its reactive nature is also its primary challenge. The highly electrophilic QDI intermediate can participate in several competing side reactions, leading to off-target colors, poor color yield, and run-to-run inconsistency.

Caption: The desired coupling pathway vs. competing side reactions.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable troubleshooting steps.

Issue 1: Poor Color Yield or Off-Target Shades

Q1: My final color is weaker than expected and has a muddy, off-tone cast. What is the likely cause?

A1: This is a classic symptom of the primary intermediate's reactive electrophile, the quinonediimine (QDI), reacting with itself instead of the intended coupler. This "self-coupling" reaction is a major competitive pathway that consumes the QDI, reducing the yield of the desired indo dye.

  • Mechanism: When two molecules of the oxidized PPD (the QDI) react with each other, they form dimers known as indamines. Further reaction with another PPD molecule can lead to a trimer known as Bandrowski's Base.[3][4] This trimer is a known mutagen and potent sensitizer, making its formation a significant concern.[5] These self-coupled products often produce dull brown or black shades that interfere with the target color.

Troubleshooting Steps:

  • Review Stoichiometry: Ensure the molar ratio of coupler to primary intermediate is optimized. A higher concentration of the coupler can statistically favor the desired coupling reaction over self-coupling.

  • Control Rate of Oxidation: The rate of QDI formation is critical. If it forms too quickly, its local concentration exceeds that of the coupler, promoting self-coupling. Consider reducing the initial concentration of hydrogen peroxide.[6]

  • Optimize pH: The reaction is highly pH-dependent.[4] The ideal pH range (typically 9.0-10.5) is a balance: it must be high enough to open the hair cuticle and facilitate the oxidation of the precursor, but excessively high pH can accelerate QDI formation beyond the rate of coupling.[4][7] Verify and buffer your system accordingly.

Issue 2: Run-to-Run Inconsistency and Rapid Decomposition

Q2: I'm observing significant batch-to-batch color variation, and my premixed dye mass darkens and loses potency very quickly. Why?

A2: This issue often points to contamination by transition metal ions (e.g., iron, copper) and/or uncontrolled peroxide decomposition.

  • Mechanism of Metal Ion Contamination: Metal ions, particularly Fe²⁺/Fe³⁺ and Cu²⁺, are potent catalysts for the decomposition of hydrogen peroxide via Fenton-like reactions. This generates highly reactive hydroxyl radicals (•OH).[8] These radicals can indiscriminately oxidize dye precursors, couplers, and even the final dye molecules, leading to unpredictable color outcomes and degradation.[8][9] Sources of metal ions can include raw materials, process water, or even the hair substrate itself.[9][10]

  • Impact on Peroxide: Catalytic decomposition of H₂O₂ not only generates destructive side reactions but also rapidly depletes the primary oxidant. This reduces the overall efficiency of the desired coupling reaction, leading to incomplete color development.

Troubleshooting Steps:

  • Incorporate a Chelating Agent: This is the most effective countermeasure. Add a small amount (e.g., 0.1-0.5% w/w) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to your formulation.[9] These agents sequester metal ions, rendering them catalytically inactive.

  • Use High-Purity Water: Ensure all aqueous solutions are prepared with deionized or distilled water with low metal content.

  • Analyze Raw Materials: If problems persist, consider analyzing key raw materials (precursors, surfactants) for trace metal content using techniques like Inductively Coupled Plasma (ICP) analysis.[11]

Caption: A logical workflow for troubleshooting common side reactions.

Issue 3: Poor Stability and Color Fading

Q3: The initial color is correct, but it fades significantly after a short period or upon exposure to light. What determines dye stability?

A3: The stability of the final chromophore is dictated by its chemical structure. Side reactions can lead to the formation of less stable dye analogs or degradation products.

  • Mechanism of Instability:

    • Hydrolysis: Certain indo dyes, particularly those derived from N-substituted primary intermediates, can be susceptible to hydrolysis, especially at lower pH values. This can break down the chromophore, causing a color shift or loss.[12]

    • Photodegradation: The large, conjugated π-systems of dye molecules are susceptible to photo-oxidative damage, especially in the presence of residual metal ions which can enhance the formation of reactive oxygen species upon light exposure.[8]

    • Incomplete Oxidation: If the initial oxidation is incomplete, unreacted precursors and intermediates can remain within the hair fiber.[13] These can slowly oxidize over time when exposed to atmospheric oxygen, leading to a gradual darkening or "creeping" of the color shade in the 24 hours following dyeing.[13]

Troubleshooting Steps:

  • Select Robust Precursor/Coupler Pairs: The inherent stability of the final dye molecule is the most critical factor. The choice of substituents on both the precursor and coupler rings can significantly influence the dye's stability and lightfastness. Electron-withdrawing groups on the coupler, for instance, can sometimes create a more stable, bathochromically-shifted (deeper color) dye.[14]

  • Ensure Complete Reaction: Allow for the recommended development time to ensure the oxidation and coupling reactions go to completion.[15] Inadequate time can leave a higher concentration of unreacted intermediates.

  • Incorporate Antioxidants/UV Absorbers: For formulation development, consider adding antioxidants (like sodium ascorbate or erythorbic acid) to the "dye" part of a two-part system to prevent premature oxidation before mixing.[16] For post-dyeing care products, UV absorbers can help mitigate photodegradation.

Section 3: Quantitative Analysis & Protocols

To effectively troubleshoot and minimize side reactions, quantitative analysis is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying unreacted precursors, couplers, side products, and final dye molecules.[16][17][18]

Table 1: Impact of Key Parameters on Side Reactions
ParameterEffect on Primary ReactionEffect on Side ReactionsRecommended Control Strategy
pH Rate increases with alkalinity (to a point)Self-coupling accelerates at very high pHMaintain pH in the optimal range of 9.0-10.5 using a robust buffer system.[4]
[H₂O₂] Drives the initial oxidation of the precursorHigh concentrations can cause over-oxidation and favor self-couplingUse the minimum concentration required for desired lift and color deposition.[6]
Temperature Reaction rate increases with temperatureAll reaction rates increase, potentially exacerbating the speed of side reactionsMaintain consistent, controlled temperature (e.g., 25-30°C) during experiments.
Metal Ions (Fe, Cu) No direct effectCatalyzes peroxide decomposition, leading to rapid, uncontrolled side reactionsAdd a chelating agent (e.g., 0.2% EDTA) to the formulation.[9]
Precursor:Coupler Ratio Dependent on stoichiometryLow coupler concentration favors precursor self-couplingOptimize molar ratio to ensure coupler is available to react with the QDI as it forms.
Protocol: HPLC Analysis of an Oxidative Dyeing Reaction

This protocol provides a framework for monitoring the consumption of reactants and the formation of products over time.

Objective: To quantify the concentration of a primary intermediate (PPD), a coupler (resorcinol), and the primary indo dye product during a model dyeing reaction.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector.[16]

  • Reversed-phase C18 column.

  • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Standards: p-Phenylenediamine (PPD), Resorcinol.

  • Reaction mixture: PPD, Resorcinol, H₂O₂, Ammonium Hydroxide buffer (pH 10.0).

  • Quenching solution: 1% Sodium Sulfite solution.

Procedure:

  • Standard Preparation: Prepare stock solutions of PPD and resorcinol in the mobile phase. Create a calibration curve by making serial dilutions and injecting them into the HPLC to determine retention times and peak area-concentration relationships.

  • Reaction Initiation: In a thermostated beaker at 25°C, combine the PPD, resorcinol, and pH 10.0 buffer. At time zero (t=0), add the hydrogen peroxide to initiate the reaction.

  • Time-Point Sampling: At specified intervals (e.g., t = 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a set volume of the quenching solution (e.g., 900 µL of 1% sodium sulfite). The sulfite will reduce any unreacted H₂O₂ and reactive intermediates, stopping the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Use a gradient elution method (e.g., starting with 95% A / 5% B and ramping to 100% B) to separate the polar reactants from the more non-polar dye product.

  • Data Analysis: Monitor the chromatograms at a wavelength suitable for all components (e.g., 280 nm).[18] Integrate the peak areas for PPD, resorcinol, and the newly formed dye product.

  • Quantification: Using the calibration curves, convert the peak areas at each time point into concentrations. Plot the concentration of reactants and products versus time to generate kinetic profiles. This data will clearly show the rate of reactant consumption and product formation, and the appearance of any significant side-product peaks can be identified and tracked.

References

  • NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions.
  • Celdrán V. Colour formation mechanism during the application of a hair dye oxidation. Tecnocosmetics. 2018.
  • Hair Dye Allergies: What Ingredients Are Most Likely to Cause Reactions?. 2025.
  • Sankar J, Sawarkar S, Malakar J, Rawat B, Ali M. Mechanism of Hair Dying and Their Safety Aspects: A Review. 2017.
  • NHS. Hair dye reactions. NHS.
  • Top 7 Harmful Chemicals in Hair Dye — And How to Avoid Them. Elchemy. 2025.
  • Al-Suhaimi E, Al-Qahtani A, Al-Dugaither M, Al-Turki A, Al-Otaibi K, Al-Mayouf H, et al. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PMC.
  • Adverse effects of hair dye products. NIPH. 2025.
  • Rastogi S. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. PMC.
  • Dangerous side effects of colouring your hair frequently. The Times of India. 2025.
  • THE CHEMISTRY MECHANISM OF HAIR DYES. ResearchGate.
  • A method for the measurement og intermediates of oxidative hair dyes in cosmetic products.
  • Al-Saleh I, Al-Enazi S, Shinwari N. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Scientific Research Publishing. 2013.
  • Hair Dye Color Reactions-Why it happens & What can you do?. Pro Hair Master. 2020.
  • Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. ResearchGate. 2025.
  • Luo H, Meng Z, Rao J, Lu Y, Liu Y, Hu J. Trace metal ions in hair from frequent hair dyers in China and the associated effects on photo-oxidative damage. PubMed. 2016.
  • Al-Ghamdi K, Al-Fattani A, Al-Otaibi H, Al-Masaud A, Al-Suhaimi E. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. 2022.
  • 5 Proven Ways to Calm Scalp Irritation After Hair Dyeing. Allure Hair Supplies. 2023.
  • Hair Dye Allergy: Symptoms, Treatment, and Color Alternatives. Healthline. 2019.
  • Overcoming metal problems in the reactive dyeing of cellulose. Textile Today. 2015.
  • Hair dye allergy reactions: Symptoms and treatments. Medical News Today. 2018.
  • Brown K, Corbett J. The role of the primary intermediate, N, N-b is-( 2-hyd roxyethyl )-p-p h e nyl e ned ia m i n e in oxidative hair dyeing. j. Soc. Cosmet. Chem.. 1986;37:1-8.
  • p-Phenylenediamine. Safe Cosmetics.
  • A Review on Heavy Metal Ions and Containing Dyes Removal Through Graphene Oxide-Based Adsorption Strategies for Textile Wastewater Treatment. Teesside University's Research Portal. 2021.
  • Indirubin as a red hair Colourant from Indigofera tinctoria L. PubMed. 2025.
  • What Are the Side Effects of Using Hydrogen Peroxide on Hair. Indus Valley. 2024.
  • Spectral Analysis for Hair Care Product Color Retention. HunterLab. 2026.
  • Removal and Speciation of Transition Metal Ions in Textile Dyeing Wastewaters. P2 InfoHouse.
  • Effect of Metal Ion Content in Dyebath on the Color of Wool Dyes. ResearchGate. 2012.
  • Gama R, Ribeiro A, Barros A, Gelfuso G, Cunha A, Tadayuki P, et al. Types of Hair Dye and Their Mechanisms of Action. MDPI. 2015.
  • Morel O, Christie R. Current Trends in the Chemistry of Permanent Hair Dyeing. Barbie in the Lab. 2011.
  • p-Phenylenediamine. Wikipedia.
  • Zhang Y, Wang Y, Wang X, He L. Mechanisms of impairment in hair and scalp induced by hair dyeing and perming and potential interventions. Frontiers.
  • Peroxide in Hair Colour: 5 Facts You Should Know. AIC - Antiseptol International. 2025.
  • Chemistry of Hair Coloring Types of Products. Cosmetic Ingredient Review. 2017.
  • Paraphenylenediamine and hair dye contact allergy. DermNet.

Sources

Technical Support Center: 3-Amino-2,5-dimethylphenol Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability "Sweet Spot"

For researchers working with 3-Amino-2,5-dimethylphenol , the critical parameter for stability is maintaining an acidic environment.[1]

  • Optimal pH Range: pH 2.0 – 4.0

  • Critical Threshold: Degradation rates accelerate exponentially above pH 6.0 .

  • Mechanism of Failure: Auto-oxidation driven by the deprotonation of the phenolic hydroxyl group and the free amine, leading to the formation of quinone imines and subsequent polymerization (observed as pink/brown discoloration).

Immediate Recommendation: Store stock solutions in 0.1 M HCl or degassed phosphate buffer (pH 3.0) containing 0.1% Sodium Metabisulfite or Ascorbic Acid to prevent oxidative coupling.

Technical Deep Dive: The Chemistry of Instability

To troubleshoot effectively, you must understand the "Why." 3-Amino-2,5-dimethylphenol is an amphoteric molecule containing both an acidic phenol group and a basic amino group. Its stability is dictated by its protonation state.

The Protonation States

Based on structural analogs (aminophenols and xylidines), the estimated pKa values for 3-A-2,5-DMP are:

  • pKa1 (Amine protonation): ~4.8 – 5.2

  • pKa2 (Phenol ionization): ~10.2 – 10.5

The Oxidation Pathway

The molecule is most vulnerable when the amine is unprotonated (free base) and the phenol is ionized (phenolate).[1]

  • Low pH (< 4.0): The amine is protonated (

    
    ).[1] This electron-withdrawing cationic group deactivates the ring, making it resistant to oxidation.
    
  • Neutral pH (6.0 - 8.0): The amine exists as a free base (

    
    ).[1] The ring becomes electron-rich. Trace metal ions or dissolved oxygen initiate single-electron transfers, creating radical species.
    
  • High pH (> 9.0): The phenol deprotonates to phenolate (

    
    ).[1] This is the most reactive species, rapidly oxidizing to quinone imines , which couple to form insoluble, colored polymers (similar to melanin formation).[1]
    
Visualization: Stability Logic Flow

The following diagram illustrates the decision logic for handling this molecule based on pH-dependent reactivity.

StabilityPathway Start 3-Amino-2,5-dimethylphenol (Starting Material) pH_Low Acidic Condition (pH < 4.0) Start->pH_Low Dissolve in Acid pH_Neut Neutral Condition (pH 6.0 - 8.0) Start->pH_Neut Dissolve in Water/PBS pH_High Alkaline Condition (pH > 9.0) Start->pH_High Dissolve in Base Species_Cat Cationic Species (NH3+ / OH) Ring Deactivated pH_Low->Species_Cat Species_Neut Neutral Species (NH2 / OH) Ring Activated pH_Neut->Species_Neut Species_Anion Anionic Species (NH2 / O-) Highly Reactive pH_High->Species_Anion Result_Stable STABLE Resistant to Oxidation Species_Cat->Result_Stable Electron Withdrawing Effect Result_Risk RISK Slow Auto-oxidation (Pink discoloration) Species_Neut->Result_Risk Radical Formation Result_Fail FAILURE Rapid Quinone Formation (Brown precipitate) Species_Anion->Result_Fail Phenolate Oxidation

Caption: pH-dependent stability pathway. Acidic conditions lock the molecule in a deactivated cationic state, preventing the oxidative cascade.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage or HPLC standards.[1]

Reagents:

  • 3-Amino-2,5-dimethylphenol (Solid)

  • Solvent: 0.05 M Phosphoric Acid (pH ~2.5) OR Methanol acidified with 0.1% Formic Acid.

  • Antioxidant (Optional but Recommended): Sodium Metabisulfite (

    
    ).[1]
    

Steps:

  • Degas the Solvent: Sparge the acidic solvent with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen.[1]

  • Weighing: Weigh the target amount of 3-A-2,5-DMP. Note: Work quickly to minimize light exposure.

  • Add Antioxidant: If the assay permits, add Sodium Metabisulfite to a final concentration of 0.1% (w/v) to the solvent before adding the phenol.

  • Dissolution: Add the solid to the solvent.[1] Vortex until dissolved.

  • Storage: Aliquot into amber glass vials. Flush headspace with Argon. Store at -20°C.

Protocol B: HPLC Method Optimization

Common Issue: Peak tailing or splitting due to pH mismatch.[1]

ParameterRecommendationRationale
Column C18 (End-capped) or Phenyl-HexylEnd-capping reduces silanol interactions with the amine group.[1]
Mobile Phase A 10-20 mM Phosphate Buffer (pH 3.[1]0)Keeps the amine protonated (

), preventing interaction with free silanols and ensuring sharp peaks.
Mobile Phase B AcetonitrileStandard organic modifier.
Additives 5 mM Sodium Octanesulfonate (Optional)Use as an ion-pairing agent if retention is too low at pH 3.[1]0.
Detection UV at 210 nm and 280 nm280 nm is specific for the phenol ring; 210 nm captures the backbone but may have more noise.[1]

Troubleshooting Guide & FAQ

Q1: My solution turned pink within hours of preparation. What happened?

Diagnosis: Auto-oxidation. Root Cause: The pH was likely near neutral (pH 6-7), and dissolved oxygen was present.[1] The pink color indicates the formation of initial quinone imine intermediates. Solution:

  • Lower the pH to < 4.0 immediately.

  • Add an antioxidant (Ascorbic acid or Sodium Metabisulfite).

  • Discard the solution if quantitative accuracy is required; the concentration of the parent compound has already decreased.

Q2: I need to run a cellular assay at pH 7.4. How do I keep it stable?

Strategy: "Just-in-Time" Preparation.

  • Keep your high-concentration stock in acidic methanol (pH 3) at -20°C.

  • Dilute into the cell culture media (pH 7.4) immediately before adding to the cells.

  • Limit the assay window if possible. At pH 7.4, the half-life of the molecule decreases significantly.

  • Advanced: If the assay tolerates it, include 50 µM Ascorbic Acid in the media to scavenge radicals.

Q3: My HPLC peaks are broad and tailing.

Diagnosis: Secondary interactions. Root Cause: At neutral pH, the amine group interacts with the silanol groups on the silica column support. Solution: Ensure your mobile phase is buffered to pH 3.0 or lower . At this pH, silanols are protonated (neutral) and the analyte is protonated, repelling each other and sharpening the peak.

Q4: Can I use DMSO as a stock solvent?

Warning: DMSO is hygroscopic and can sometimes act as a mild oxidant or facilitate oxidation in the presence of water. Recommendation: Anhydrous DMSO is acceptable for short-term use, but acidified Methanol or acidified Ethanol is superior for chemical stability.[1] If using DMSO, store under Argon.

References

  • Scientific Committee on Consumer Safety (SCCS). (2014).[2] Opinion on 3-amino-2,6-dimethylphenol. European Commission. (Data on structural analogs and stability in propylene glycol).

  • PubChem. (2025).[1] 3-Amino-2,6-dimethylphenol Compound Summary. National Center for Biotechnology Information. (Physicochemical properties and toxicity data).[1][3][4]

  • BenchChem. (2025).[5] A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity. (Methodology for aminophenol analysis using acidic mobile phases).

  • Pouységu, L., et al. (2005). Oxidative Dearomatization of Phenols and Anilines. MDPI. (Mechanistic insights into phenolic oxidation and quinone formation).

  • Thermo Fisher Scientific. (2019). Safety Data Sheet: 2,5-Dimethylphenol. (Handling and storage precautions for dimethylphenol derivatives).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Amino-2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-2,5-dimethylphenol is a substituted aromatic amine of significant interest in synthetic chemistry, particularly as a building block in the development of dyes, polymers, and pharmaceutical agents. Unambiguous structural confirmation of this molecule is paramount for ensuring the integrity of downstream applications. While numerous analytical techniques can provide structural information, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for elucidating the precise arrangement of protons within a molecule.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Amino-2,5-dimethylphenol, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. We will explain the causality behind the expected spectral features, offering a predictive framework for its analysis. Furthermore, this document presents a comparative analysis, contrasting the insights gained from ¹H NMR with those from complementary techniques such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage these techniques synergistically for robust structural verification.

Part 1: In-Depth ¹H NMR Spectral Analysis of 3-Amino-2,5-dimethylphenol

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule's hydrogen atoms.[1] The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause signal splitting (multiplicity), providing rich structural data.

Molecular Structure and Predicted Proton Environments

The structure of 3-Amino-2,5-dimethylphenol features several distinct sets of protons. The aromatic ring is heavily substituted with strong electron-donating groups (EDGs): a hydroxyl (-OH) and an amino (-NH₂) group, along with two weakly donating methyl (-CH₃) groups. These substituents create significant shielding effects, shifting the aromatic protons to a higher field (lower ppm) than the typical benzene resonance of ~7.3 ppm.[2]

Below is a visualization of the molecule with its non-equivalent protons labeled for the subsequent spectral discussion.

Caption: Structure of 3-Amino-2,5-dimethylphenol with numbered positions.

Predicted ¹H NMR Spectrum and Signal Assignments

Based on the structure, we can predict the key features of the ¹H NMR spectrum. The signals for the hydroxyl and amine protons are often broad and their chemical shifts can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale for Assignment
-OH (Phenolic)4.5 - 8.0Broad Singlet (br s)N/A1HThe acidic proton of the phenol group. Its chemical shift is highly variable. In phenols, it is deshielded compared to aliphatic alcohols and appears downfield.[4] This signal will disappear upon a D₂O shake.[5]
-NH₂ (Amine)3.0 - 5.0Broad Singlet (br s)N/A2HProtons on the nitrogen atom. Aromatic amines typically show signals in this region.[6] Like the -OH proton, this signal is exchangeable and often does not couple with other protons.[7]
H-6 (Aromatic)6.4 - 6.8Doublet (d)Jmeta ≈ 2-3 Hz1HThis proton is ortho to the powerful -OH donating group and meta to the -NH₂ group, resulting in a strong upfield shift. It is coupled to H-4 through a meta-interaction, appearing as a doublet.
H-4 (Aromatic)6.2 - 6.6Doublet (d)Jmeta ≈ 2-3 Hz1HThis proton is ortho to the -NH₂ group and meta to the -OH group. It experiences strong shielding and will also appear as a meta-coupled doublet from its interaction with H-6.[2]
5-CH₃ (Methyl)2.0 - 2.4Singlet (s)N/A3HThis methyl group is flanked by the H-4 and H-6 protons. It will appear as a singlet as there are no adjacent protons to couple with.
2-CH₃ (Methyl)2.0 - 2.4Singlet (s)N/A3HThis methyl group is adjacent to the -OH and -NH₂ substituted carbons. Its chemical environment is distinct from the 5-CH₃, and it will appear as a separate singlet.

Part 2: A Comparative Guide to Complementary Spectroscopic Techniques

While ¹H NMR provides a detailed proton map, a multi-technique approach is the gold standard for unambiguous structure confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

Comparison of Key Analytical Methods
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environments, connectivity (through coupling), and relative number of protons.Provides highly detailed structural information and stereochemical insights. Non-destructive.Can be complex for large molecules. Exchangeable protons (-OH, -NH₂) can give broad, uninformative signals.
¹³C NMR Number of non-equivalent carbons and their electronic environments (e.g., C=O, C-O, aromatic, alkyl).Complements ¹H NMR by providing the carbon skeleton map. Spectra are often simpler (singlets with broadband decoupling).[1]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not typically provide coupling information in standard experiments.
FT-IR Presence of specific functional groups.Fast, simple, and excellent for identifying key bonds like O-H, N-H, C=O, C-O, and C-N based on their characteristic vibration frequencies.[6]Provides limited information about the overall molecular skeleton and connectivity. Not suitable for distinguishing between isomers with the same functional groups.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (with high resolution). Structural fragments.Extremely sensitive. Confirms molecular formula. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is true for this compound (C₈H₁₁NO, MW=137.18).[7]Isomer differentiation can be difficult without tandem MS (MS/MS). The molecule is destroyed during analysis.
Expected Data from Complementary Techniques
  • ¹³C NMR: The spectrum is expected to show 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms (C1 and C3) will be the most downfield among the aromatic signals. The two methyl carbons will appear in the upfield alkyl region (typically 15-25 ppm).

  • FT-IR: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, representing the overlapping O-H and N-H stretches. Specifically, primary amines typically show two distinct N-H stretching bands.[6] Strong C-O and C-N stretching bands are expected around 1200-1350 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 137, confirming the molecular weight.

Part 3: Experimental Protocols and Workflow

To ensure high-quality, reproducible data, adherence to standardized protocols is essential.

Protocol: ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Amino-2,5-dimethylphenol.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for molecules with exchangeable protons as it can slow down the exchange rate, sometimes resulting in sharper -OH and -NH₂ signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • D₂O Shake (Confirmation of -OH/-NH₂):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Gently shake the tube to mix. The -OH and -NH₂ protons will exchange with deuterium.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH₂ protons will significantly diminish or disappear, confirming their assignment.[4]

Integrated Analytical Workflow

Analytical_Workflow substance Sample: 3-Amino-2,5-dimethylphenol ms Mass Spectrometry (MS) substance->ms ftir FT-IR Spectroscopy substance->ftir nmr_prep NMR Sample Prep (DMSO-d₆) substance->nmr_prep data_analysis Integrated Data Analysis ms->data_analysis MW = 137 (Odd N Confirmed) ftir->data_analysis -OH, -NH₂ groups Confirmed h_nmr ¹H NMR Acquisition nmr_prep->h_nmr c_nmr ¹³C NMR Acquisition nmr_prep->c_nmr d2o D₂O Shake h_nmr->d2o h_nmr->data_analysis Proton Map & Connectivity d2o->h_nmr c_nmr->data_analysis Carbon Skeleton structure Structure Confirmed data_analysis->structure

Caption: Integrated workflow for the structural elucidation of 3-Amino-2,5-dimethylphenol.

Conclusion

The ¹H NMR spectrum of 3-Amino-2,5-dimethylphenol is predicted to show distinct signals for its two aromatic protons, two methyl groups, and the exchangeable amine and hydroxyl protons. A thorough analysis, grounded in the principles of substituent effects and spin-spin coupling, allows for the confident assignment of each signal. While ¹H NMR is a powerful standalone tool, this guide illustrates the superior reliability of an integrated analytical approach. By combining the detailed connectivity map from ¹H NMR with the carbon framework from ¹³C NMR, functional group identification from FT-IR, and molecular weight confirmation from Mass Spectrometry, researchers can achieve an unambiguous and self-validating structural determination, ensuring the quality and integrity of their scientific endeavors.

References

  • University of Cambridge, Department of Chemistry. ¹H NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol. [Link]

  • LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

FTIR Characterization of Xylenols: Distinguishing Amino and Hydroxyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for distinguishing hydroxyl (-OH) and amino (-NH₂) functional groups within xylenol derivatives (dimethylphenols) and their amino-substituted analogues (aminoxylenols).

For drug development professionals synthesizing xylenol-based intermediates (e.g., mexiletine analogues or antioxidant precursors), the spectral overlap between N-H and O-H stretching vibrations in the 3200–3650 cm⁻¹ region presents a significant analytical challenge. This guide delineates the steric "ortho-effect" unique to 2,6-substituted xylenols and provides a self-validating dilution protocol to decouple hydrogen-bonding effects from fundamental bond vibrations.

Mechanistic Basis of Spectral Distinction

The Hydroxyl Group & Steric Hindrance

In standard phenols, the hydroxyl group acts as both a hydrogen bond donor and acceptor. This results in a broad, intense absorption band (3200–3550 cm⁻¹) in the solid or neat liquid phase.

However, xylenols exhibit isomer-dependent spectral behavior :

  • Unhindered (e.g., 3,5-xylenol): Behaves like phenol. Extensive intermolecular hydrogen bonding creates a broad "polymeric" OH band.

  • Hindered (e.g., 2,6-xylenol): The methyl groups at the ortho positions create a steric barrier. This inhibits the formation of large hydrogen-bonded clusters. Consequently, 2,6-xylenol often exhibits a sharper, "free" or "monomeric" OH stretching band, even in condensed phases, compared to its isomers.

The Amino Group

In aminoxylenols (e.g., 4-amino-2,6-xylenol), the primary amine (-NH₂) introduces two stretching modes:

  • Asymmetric Stretch: Higher frequency (~3400–3500 cm⁻¹).

  • Symmetric Stretch: Lower frequency (~3300–3400 cm⁻¹).

The Conflict: The broad H-bonded OH band often masks the sharper, weaker NH doublets. Distinguishing them requires manipulating the hydrogen bonding environment.

Comparative Analysis: Absorption Bands

The following data synthesizes spectral behaviors observed in standard xylenol isomers and amino-derivatives.

Table 1: High-Frequency Region (Stretching Vibrations)
Functional GroupModeFrequency (cm⁻¹)IntensityBand ShapeDiagnostic Notes
Free -OH Stretch3600 – 3650 VariableSharp Prominent in dilute solutions or sterically hindered 2,6-isomers.
H-Bonded -OH Stretch3200 – 3550 StrongBroad Dominates in 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-xylenols (neat).
Primary -NH₂ Asym. Stretch3400 – 3500 MediumSharpOften appears as a shoulder on the broad OH band.
Primary -NH₂ Sym. Stretch3300 – 3400 MediumSharpPaired with the asymmetric peak (approx. 100 cm⁻¹ separation).
Aromatic C-H Stretch3000 – 3100WeakSharpDiagnostic baseline; do not confuse with OH/NH.
Table 2: Fingerprint Region (Bending & C-X Stretching)
Functional GroupModeFrequency (cm⁻¹)Diagnostic Notes
Phenolic C-O Stretch1180 – 1260 Strong band. Shifts higher if electron-donating groups (amino) are para.
Aromatic C-N Stretch1250 – 1340 Overlaps with C-O. Confirmation requires N-H scissoring check.
-NH₂ Scissoring Bending1590 – 1650 "Deformation" band. Useful to confirm amine presence if stretch region is ambiguous.
O-H Bend In-plane1330 – 1390Broad; often obscured by methyl group bending (~1380).

Experimental Protocol: The Dilution Method

To definitively assign bands in xylenol derivatives, you must decouple intermolecular interactions. This protocol validates whether a band is a Free OH (sterically hindered/dilute), a Hydrogen-bonded OH , or an Amino group.

Workflow Logic
  • Hypothesis: Hydrogen bonds break upon dilution in non-polar solvents. Covalent bonds (N-H, Free O-H) do not change frequency significantly.

  • Solvent: Carbon Tetrachloride (

    
    ) is traditional but toxic. Dichloromethane (DCM)  or Chloroform (
    
    
    
    )
    are acceptable alternatives, provided their own C-H bands do not interfere (DCM absorbs near 3050 cm⁻¹; use background subtraction).
Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 50 mg of the xylenol/aminoxylenol sample in 1 mL of dry

      
       (spectroscopic grade).
      
    • Concentration: ~5% w/v.

  • Acquisition (High Concentration):

    • Load into a liquid cell (CaF₂ or NaCl windows) with a 0.1 mm spacer.

    • Scan range: 4000–1000 cm⁻¹.

    • Observation: Expect broad bands in the 3300 region.[1][2][3]

  • Serial Dilution:

    • Dilute the stock 1:10 (0.5%) and 1:100 (0.05%).

    • Use a pathlength-compensated cell (or thicker spacer, e.g., 1.0 mm) for the 0.05% solution to maintain signal intensity.

  • Comparative Analysis:

    • H-Bonded OH: The broad band at 3300–3500 cm⁻¹ will disappear or drastically reduce in intensity.

    • Free OH: A sharp peak at ~3620 cm⁻¹ will appear or grow relative to the broad band.

    • Amino (-NH₂): The doublet at 3400/3500 cm⁻¹ will remain at the same frequency (or shift negligibly) and retain its sharp profile.

Visualization: Spectral Assignment Workflow

SpectralLogic Start Analyze 3200-3650 cm⁻¹ Region CheckBand Band Shape? Start->CheckBand Broad Broad / Intense CheckBand->Broad Polymeric H-Bonds Sharp Sharp / Distinct CheckBand->Sharp Monomeric/Amino Dilution Perform Dilution Protocol (in CHCl₃) Broad->Dilution Sharp->Dilution AssignOH_Free Free Hydroxyl (Hindered 2,6-Xylenol) Sharp->AssignOH_Free Single Peak >3600 Result1 Band Disappears / Shifts to ~3600 Dilution->Result1 Result2 Band Position Constant Dilution->Result2 AssignOH_H H-Bonded Hydroxyl (Unhindered Xylenol) Result1->AssignOH_H AssignNH Amino Group (-NH₂) (Aminoxylenol) Result2->AssignNH

Figure 1: Decision logic for distinguishing overlapping bands in xylenol derivatives using the dilution method.

Case Study: 2,6-Xylenol vs. 4-Amino-2,6-Xylenol

To illustrate the practical application, consider the synthesis of a mexiletine analogue intermediate.

2,6-Xylenol (The Control)
  • Structure: Phenol with methyl groups at positions 2 and 6.

  • Spectral Feature: Due to steric hindrance, the OH group cannot easily approach other molecules to form H-bonds.

  • Result: Even in solid/concentrated forms, you may see a sharp peak near 3620 cm⁻¹ (Free OH) alongside a weaker broad band.[1] This is a "false positive" for an amine if one only looks for sharpness.

  • Differentiation: It lacks the N-H scissoring band at ~1600 cm⁻¹.

4-Amino-2,6-Xylenol (The Target)
  • Structure: 2,6-xylenol with an amino group at position 4.

  • Spectral Feature:

    • High Frequency: You will see the sharp Free OH (~3620 cm⁻¹) AND the N-H doublet (~3400/3500 cm⁻¹).

    • Fingerprint: A strong C-N stretch appears at ~1280 cm⁻¹, overlapping with the C-O stretch but increasing the total intensity of the fingerprint region.

    • Confirmation: The presence of the N-H bending vibration (scissoring) at 1620 cm⁻¹ confirms the amine.

Experimental Workflow Diagram

Workflow Sample Solid Sample (KBr Pellet) NeatScan Initial Scan (Qualitative) Sample->NeatScan Solvent Dissolve in CHCl₃ (10 mg/mL) NeatScan->Solvent LiqCell Liquid Cell (CaF₂ Windows) Solvent->LiqCell Compare Overlay Spectra LiqCell->Compare Decision Identify: 1. Shift (OH) 2. Static Peaks (NH) Compare->Decision

Figure 2: Step-by-step workflow for spectral acquisition and comparison.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2,6-Dimethylphenol. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons. (Standard reference for C-N vs C-O fingerprint assignment).

  • PubChem. (2024). 4-Amino-2,6-xylenol Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for dilution protocols and steric hindrance effects in phenols).
  • Doc Brown's Chemistry. (2024). Infrared spectroscopy - spectra of phenols. [Link]

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Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking the Thermal Stability of 3-Amino-2,5-dimethylphenol Polymers

In the demanding environments of biomedical research and drug development, the performance of polymeric materials under thermal stress is a critical determinant of their utility and reliability. From components in analytical instrumentation that undergo thermal cycling to advanced drug delivery systems that require heat sterilization, the ability of a polymer to maintain its structural and chemical integrity at elevated temperatures is paramount. High-performance polymers derived from aromatic monomers, such as 3-Amino-2,5-dimethylphenol, are of significant interest due to their inherent rigidity and potential for extensive cross-linking, which are foundational to achieving superior thermal stability.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on how to rigorously evaluate and benchmark the thermal stability of novel polymers synthesized from 3-Amino-2,5-dimethylphenol. As a Senior Application Scientist, the objective is not merely to present protocols, but to elucidate the underlying principles, explain the rationale behind experimental choices, and provide a framework for comparing new materials against established benchmarks. We will delve into the essential analytical techniques, provide detailed, self-validating experimental workflows, and interpret the resulting data to build a complete thermal profile of these promising materials.

Pillar 1: Foundational Principles of Polymer Thermal Stability

Before embarking on experimental analysis, it is crucial to understand the key metrics that define a polymer's thermal performance. Polymer degradation is an undesirable change in material properties due to environmental factors like heat.[1] This process often involves changes to the chemical and physical structure of the polymer.[1]

  • Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically break down. It is often reported as the temperature of 5% or 10% weight loss (Td5% or Td10%) and indicates the upper limit of the material's service temperature.[2]

  • Glass Transition Temperature (Tg): This metric defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] It is a critical parameter for determining the processing window and the operational temperature range of the final product. For thermosets, a higher Tg often correlates with a higher degree of cure and cross-linking.

  • Char Yield: This is the percentage of material that remains after the polymer has been heated to a very high temperature in an inert atmosphere.[4] A high char yield is often indicative of a polymer that forms a stable, carbonaceous layer upon decomposition, a desirable trait for fire retardancy and high-temperature applications.

Pillar 2: Core Experimental Techniques for Thermal Analysis

The characterization of thermal stability is predominantly accomplished through two synergistic techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These methods provide quantitative data on mass loss and thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA is an industry-standard method for measuring the thermal stability and compositional properties of materials.[4][5] It works by continuously monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere.[5][6] The resulting data provides a clear picture of decomposition patterns and material composition.[6][7]

  • Sample Preparation: Accurately weigh 5-10 mg of the cured 3-Amino-2,5-dimethylphenol polymer into a ceramic or platinum TGA pan. Ensure the sample is representative of the bulk material.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[4]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800-1000 °C) at a controlled linear heating rate, typically 10 °C/min or 20 °C/min.[4][8]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (the DTG curve) to identify the temperature of the maximum rate of decomposition (Td-max).[6] Determine the Td5% (onset decomposition temperature) and the final char yield at the end of the experiment.[4]

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation A Weigh 5-10 mg of Polymer Sample B Place in TGA Pan A->B C Load into TGA Furnace B->C D Purge with N2 (50-100 mL/min) C->D E Heat at 10°C/min to 800°C D->E F Record Mass vs. Temperature E->F G Plot TGA Curve (% Mass vs. Temp) F->G H Calculate Derivative (DTG Curve) G->H I Determine Td5%, Td-max, Char Yield H->I

Figure 1: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis tool used to measure heat flow associated with transitions in materials as a function of temperature.[9] For polymers, it is essential for determining the glass transition temperature (Tg) and observing curing exotherms, which provides insight into the cross-linking process.[10][11] The fundamental principle relies on the assumption that the measured heat flow is proportional to the reaction rate.[10]

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured or cured polymer sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any volatiles released during heating, which could otherwise create an interfering endothermic event.[9][12]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the DSC cell with an inert gas like nitrogen (e.g., 50 mL/min).

  • Thermal Program (for Tg of cured sample):

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg.[11][13]

    • Cool the sample back down to the starting temperature.

    • Perform a second heating scan at the same rate. The Tg is determined from the second heat to ensure a consistent thermal history.

  • Thermal Program (for curing analysis):

    • Heat the uncured resin from ambient temperature to a temperature high enough to complete the curing reaction (e.g., 250-350 °C) at a rate of 10 °C/min.[11][13]

  • Data Analysis: Plot the heat flow versus temperature. The Tg is identified as a step-change in the heat capacity on the thermogram. Curing is observed as a broad exothermic peak; the area under this peak is proportional to the heat of reaction (curing energy).[11]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation A Weigh 5-10 mg of Polymer Sample B Seal in Aluminum Pan A->B C Load Sample & Ref. Pans into DSC B->C D Purge with N2 C->D E Heat-Cool-Heat Cycle (10°C/min) D->E F Record Heat Flow vs. Temperature E->F G Plot DSC Thermogram F->G H Identify Step-Change for Tg G->H I Integrate Peak for Curing Energy G->I

Figure 2: Standard workflow for Differential Scanning Calorimetry (DSC).

Pillar 3: Comparative Analysis and Data Interpretation

Objective comparison requires benchmarking against well-characterized polymers. Given the novelty of 3-Amino-2,5-dimethylphenol polymers, we will compare their expected performance against structurally related and commercially significant polymers: a poly(aminophenol), a standard phenol-formaldehyde resin, and a high-performance aromatic polyimide. This contextualizes the experimental data and highlights the material's potential.

Rationale for Comparator Selection:

  • Poly(m-aminophenol) (PMAP): A close structural analog, differing primarily by the position and number of methyl groups. Its properties provide a direct comparison for understanding the effect of the dimethyl substitution.

  • Phenol-Formaldehyde (PF) Resin: A classic thermoset with a long history of industrial use, known for good thermal stability.[11] It serves as a baseline for phenolic-type polymers.

  • Polyimide (PI): Represents a "gold standard" in high-performance polymers, known for exceptional thermal stability due to its rigid aromatic-imide backbone.[2][14]

Table 1: Comparative Thermal Stability Data of Aromatic Polymers

PolymerTg (°C)Td5% (°C, N2)Char Yield @ 800°C (%)Reference(s)
Poly(3-Amino-2,5-dimethylphenol) Experimental DataExperimental DataExperimental DataN/A
Poly(m-aminophenol) (PMAP)~235~270>50% (at 350°C)[15]
Phenol-Formaldehyde (PF) Resin120 - 250>300>60% (at 650°C)[11][13]
Aromatic Polyimide (PI)310 - 394>480-500>55%[2][4]

Note: Values are approximate and can vary significantly based on specific monomer chemistry, molecular weight, degree of cure, and experimental conditions.

Interpreting the Results

The unique structure of 3-Amino-2,5-dimethylphenol, featuring an aromatic ring with hydroxyl, amino, and two methyl groups, suggests a complex and potentially highly stable polymer network upon curing.

  • Expected Performance: The combination of the rigid phenyl ring and the potential for extensive cross-linking through both the phenol-formaldehyde type reactions (from the -OH group) and reactions involving the amine group (-NH2) should result in high thermal stability. We would anticipate a Td5% well above 300 °C and a high char yield, likely competitive with or exceeding that of standard PF resins.

  • Influence of Structure: Compared to poly(m-aminophenol), the two methyl groups on the ring in the target polymer may introduce steric hindrance, potentially affecting the final cross-link density and, consequently, the Tg and Td. However, these electron-donating groups could also influence the reactivity of the aromatic ring during polymerization.

  • Benchmarking Against Polyimide: While unlikely to match the extreme stability of polyimides (Td5% > 500 °C), a successful 3-Amino-2,5-dimethylphenol polymer could offer a valuable balance of performance, processability, and cost, positioning it as a high-performance material suitable for applications where polyimide might be over-engineered or cost-prohibitive.

Conclusion

This guide provides a robust framework for benchmarking the thermal stability of novel polymers derived from 3-Amino-2,5-dimethylphenol. By employing standardized TGA and DSC protocols, researchers can generate the critical data—Td, Tg, and char yield—needed to build a comprehensive thermal profile. The true value of this data is realized through objective comparison with established materials like phenolic resins and polyimides. This comparative approach not only validates the performance of a new polymer but also illuminates the structure-property relationships that govern its stability. For professionals in drug development and advanced research, this rigorous, data-driven methodology is essential for qualifying new materials for demanding applications where thermal resilience is non-negotiable.

References

  • TA Instruments. (n.d.). Prevent Failing of Performance Polymers Applied at High Pressures. Available from: [Link]

  • AZoM. (2026, January 22). Boost the Reliability of Performance Polymers in High-Pressure Environments. Available from: [Link]

  • Pizzi, A., & Mtsweni, B. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer International, 48(1), 41-45. Available from: [Link]

  • Kang, E. T., Neoh, K. G., & Tan, K. L. (1994). Structural investigations of aromatic amine polymers. Macromolecules, 27(23), 6844-6850.
  • Al-Rawajfeh, A. E. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15. Available from: [Link]

  • Pecina, O., et al. (2023). Comparative study of cross-linking processes of selected commercial resole-type phenol-formaldehyde resins as matrix precursors for a pultruded carbon fiber-phenolic based composite. AIP Advances, 13(4). Available from: [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Available from: [Link]

  • Enshaei, H., Beheshty, M. H., & Ehsani, M. (2014). Investigation the Effect of Aromatic Amine on Curing and Thermal Behavior of Epoxy Resin. 11th International Seminar on Polymer Science and Technology.
  • Schlemmer, W., et al. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Molecules, 28(4), 1836. Available from: [Link]

  • Wang, X. M., et al. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Polymer, 35(26), 5687-5694.
  • TA Instruments. (n.d.). Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. Available from: [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available from: [Link]

  • Santhi, J. R., & Kalainathan, S. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(4), 116-126.
  • Santhi, J. R., & Kalainathan, S. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(6), 325-333. Available from: [Link]

  • Vertuccio, L., et al. (2022). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. Polymers, 14(23), 5147. Available from: [Link]

  • Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075.
  • Li, H., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1098. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.